molecular formula C9H8BrNO4 B1593295 Methyl 3-bromo-4-methyl-5-nitrobenzoate CAS No. 223519-08-2

Methyl 3-bromo-4-methyl-5-nitrobenzoate

Cat. No.: B1593295
CAS No.: 223519-08-2
M. Wt: 274.07 g/mol
InChI Key: NKUYYWCQLGHYLF-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-methyl-5-nitrobenzoate is a useful research compound. Its molecular formula is C9H8BrNO4 and its molecular weight is 274.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-4-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUYYWCQLGHYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646097
Record name Methyl 3-bromo-4-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223519-08-2
Record name Methyl 3-bromo-4-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 3-bromo-4-methyl-5-nitrobenzoate CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 3-bromo-4-methyl-5-nitrobenzoate

Abstract

This compound, identified by the CAS Number 223519-08-2 , is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis.[1] Its unique substitution pattern, featuring an ester, a methyl group, a bromine atom, and a nitro group, provides multiple reactive sites for constructing complex molecular architectures. This guide offers a comprehensive overview of its physicochemical properties, a detailed examination of its synthetic pathway with mechanistic insights, and a discussion of its applications, particularly in the realm of pharmaceutical research and drug development. The protocols and data presented herein are designed to equip researchers, chemists, and drug development professionals with the technical knowledge required to effectively utilize this versatile intermediate.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is foundational to its successful application in a laboratory setting. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 223519-08-2[1]
Molecular Formula C₉H₈BrNO₄[1]
Molecular Weight 274.07 g/mol [1]
Appearance White to light yellow solid/powder[2]
Purity Typically >97-98%[2][3]
Storage Sealed in dry, room temperature conditions[1]
SMILES Code O=C(OC)C1=CC(=O)=C(C)C(Br)=C1[1]
Hazard and Safety Information

This compound is classified with the following hazard statements, necessitating careful handling in a laboratory environment.

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) are critical.[1][4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that relies on the principles of electrophilic aromatic substitution. The regiochemical outcome is controlled by the directing effects of the substituents on the aromatic ring. A logical synthetic route begins with methyl 4-methylbenzoate (methyl p-toluate) and proceeds through nitration followed by bromination.

Synthetic Workflow Overview

The overall transformation can be visualized as a two-step sequence. The choice to nitrate first is a critical strategic decision. The methyl (-CH₃) and ester (-COOCH₃) groups on the starting material have competing directing effects. The methyl group is an ortho-, para- director and an activating group, while the methyl ester is a meta- director and a deactivating group. The powerful activating nature of the methyl group directs the incoming nitro group to the position ortho to it. Subsequent bromination is then directed by the existing substituents.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination A Methyl 4-methylbenzoate B Methyl 4-methyl-3-nitrobenzoate A->B HNO₃, H₂SO₄ (0-10°C) C Methyl 4-methyl-3-nitrobenzoate D This compound (Final Product) C->D Br₂, FeBr₃ or NBS (Lewis Acid Catalyst)

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is a representative procedure based on established methodologies for electrophilic aromatic substitution reactions.[5]

PART A: Nitration of Methyl 4-methylbenzoate

  • Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Initial Reagents: Charge the flask with concentrated sulfuric acid (60 mL) and cool to 0°C.

  • Substrate Addition: Slowly add methyl 4-methylbenzoate (20 g, 0.133 mol) to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Nitrating Mixture: Prepare the nitrating mixture by carefully adding concentrated nitric acid (15 mL) to concentrated sulfuric acid (15 mL) in a separate beaker, cooled in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the flask over 30-45 minutes, ensuring the internal temperature does not exceed 15°C. The causality here is critical: exothermic nitration can lead to undesired byproducts and safety hazards if the temperature is not controlled.

  • Workup: After the addition is complete, allow the mixture to stir for an additional 30 minutes. Pour the reaction mixture slowly onto 400 g of crushed ice with vigorous stirring.

  • Isolation: The solid precipitate, Methyl 4-methyl-3-nitrobenzoate, is isolated by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold methanol to remove impurities. The product is dried under vacuum.

PART B: Bromination of Methyl 4-methyl-3-nitrobenzoate

  • Apparatus Setup: In a fume hood, equip a 250 mL flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagents: Charge the flask with the dried Methyl 4-methyl-3-nitrobenzoate (10 g, 0.051 mol) and a catalytic amount of iron filings or anhydrous FeBr₃ (0.5 g).

  • Reaction: Slowly add liquid bromine (2.9 mL, 0.056 mol) dropwise at room temperature. The reaction is often initiated by gentle warming. The iron catalyst is essential as it acts as a Lewis acid to polarize the Br-Br bond, generating a potent electrophile (Br⁺).

  • Completion: After the addition, heat the mixture to 50-60°C for 2-3 hours until the evolution of HBr gas ceases (test with moist litmus paper at the top of the condenser).

  • Workup: Cool the reaction mixture and dilute with dichloromethane (100 mL). Wash the organic layer sequentially with water (2x50 mL), 5% sodium bisulfite solution (to quench excess bromine), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the final product, this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a valuable intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

  • Nitro Group: Can be readily reduced to an amine (-NH₂), which is a common functional group in APIs and a key handle for amide bond formation or diazotization reactions.

  • Bromine Atom: Serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon-based substituents.

  • Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

Role as a Scaffold in Medicinal Chemistry

Nitroaromatic compounds, including derivatives of nitrobenzoates, have been investigated for a range of biological activities, including antifungal and antibacterial properties.[6] The core scaffold of this molecule can be elaborated into more complex structures with potential therapeutic value. For example, the reduction of the nitro group followed by acylation and a Suzuki coupling at the bromine position can rapidly generate a library of diverse compounds for screening.

G cluster_0 Chemical Transformations A Methyl 3-bromo-4-methyl- 5-nitrobenzoate B Nitro Reduction (e.g., SnCl₂, H₂) -NO₂ → -NH₂ A->B C Cross-Coupling (e.g., Suzuki, Heck) -Br → -Aryl, -Vinyl A->C D Ester Hydrolysis (e.g., LiOH, NaOH) -COOMe → -COOH A->D E Diverse Compound Library for Drug Screening B->E Further Derivatization C->E Further Derivatization D->E Further Derivatization

Caption: Potential derivatization pathways for drug discovery applications.

Precursor to Bioactive Molecules

While direct examples for this specific CAS number are proprietary or embedded in complex patent literature, analogous structures are key in synthesizing targeted therapeutic agents. For instance, substituted aminobenzoates are precursors to compounds used in various therapeutic areas. The related compound, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, is a known intermediate.[7][8] This highlights the industrial relevance of this class of molecules in building APIs.

Conclusion

This compound is a strategically important chemical intermediate whose value lies in its synthetic versatility. The carefully positioned functional groups allow for selective and sequential chemical transformations, making it an ideal starting point for the synthesis of complex organic molecules. This guide has provided a detailed, scientifically grounded overview of its properties, synthesis, and applications, offering researchers and developers the foundational knowledge to leverage this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications.
  • BLD Pharm. (n.d.). This compound | 223519-08-2.
  • AQA. (2015, January 12). A-level Chemistry Specification.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.
  • ResearchGate. (n.d.). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate.
  • ChemicalBook. (n.d.). Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | 152628-01-8.
  • TCI Chemicals. (n.d.). Methyl 5-Bromo-2-methyl-3-nitrobenzoate | 220514-28-3.
  • Thermo Fisher Scientific. (2010, November 29). Safety Data Sheet.

Sources

A Comprehensive Technical Guide to Methyl 3-bromo-4-methyl-5-nitrobenzoate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of methyl 3-bromo-4-methyl-5-nitrobenzoate, a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document, grounded in established chemical principles and data from analogous structures, offers a comprehensive overview of its nomenclature, a plausible synthetic pathway, predicted analytical data for its characterization, and a discussion of its potential applications. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of novel substituted benzoates in drug discovery and development.

IUPAC Nomenclature and Structural Elucidation

The unequivocal identification of a chemical entity is paramount for scientific communication and reproducibility. The structure of the topic compound is a benzene ring with a methyl ester group and three other substituents: a bromine atom, a methyl group, and a nitro group.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for substituted benzenes, the parent structure is identified as methyl benzoate.[1] The carbon atom of the benzene ring attached to the ester group is assigned the locant number 1. The ring is then numbered to give the substituents the lowest possible locants. The substituents are listed in alphabetical order.[2][3]

For the given compound, the substituents are bromo, methyl, and nitro. To achieve the lowest locant set, we start numbering from the carbon bearing the ester group as 1. The substituents are located at positions 3, 4, and 5. Alphabetical priority dictates the order: bromo, methyl, nitro. Therefore, the correct IUPAC name is This compound .

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted):

PropertyValueSource
Molecular FormulaC₉H₈BrNO₄-
Molecular Weight274.07 g/mol [4]
AppearanceOff-white to pale yellow solidPredicted
Melting PointNot available-
Boiling PointNot available-
SolubilitySoluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Predicted

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of polysubstituted benzenes requires careful strategic planning, primarily considering the directing effects of the substituents.[5] A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 4-methylbenzoic acid. The proposed synthetic route involves three key steps: esterification, bromination, and nitration.

Synthesis_Pathway Start 4-Methylbenzoic Acid Intermediate1 Methyl 4-methylbenzoate Start->Intermediate1 SOCl2, MeOH (Esterification) Intermediate2 Methyl 3-bromo-4-methylbenzoate Intermediate1->Intermediate2 Br2, FeBr3 (Bromination) Product This compound Intermediate2->Product HNO3, H2SO4 (Nitration)

Caption: Proposed synthetic pathway for this compound.

Step 1: Esterification of 4-Methylbenzoic Acid

The initial step is the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard transformation that can be efficiently achieved using thionyl chloride to form the acyl chloride, which is then reacted with methanol.

Protocol:

  • To a solution of 4-methylbenzoic acid (1.0 eq) in dichloromethane (DCM, 5 mL/mmol) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).[6]

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent.

  • Dissolve the crude acyl chloride in methanol (5 mL/mmol) and stir at room temperature for 1 hour.

  • Remove the methanol in vacuo and purify the residue by flash column chromatography to yield methyl 4-methylbenzoate.

Step 2: Electrophilic Bromination

The methyl group is an ortho-, para-directing activator, while the methyl ester group is a meta-directing deactivator. The activating effect of the methyl group will direct the incoming electrophile (Br+) to the positions ortho to it (positions 3 and 5). Steric hindrance from the adjacent ester group might slightly favor substitution at position 3.

Protocol:

  • To a solution of methyl 4-methylbenzoate (1.0 eq) in a suitable solvent (e.g., DCM or CCl₄), add iron(III) bromide (FeBr₃, 0.1 eq) as a Lewis acid catalyst.

  • Cool the mixture to 0 °C and add bromine (Br₂, 1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography to obtain methyl 3-bromo-4-methylbenzoate.

Step 3: Nitration

In the final step, the nitro group is introduced. The directing effects of the existing substituents must be considered. The methyl group directs ortho and para, while the bromine and the methyl ester direct to their respective ortho and para, and meta positions. The position for nitration will be determined by the combined electronic and steric effects. The most activated position that is sterically accessible is position 5.

Protocol:

  • To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v), slowly add methyl 3-bromo-4-methylbenzoate (1.0 eq).[7][8]

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the product.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol to yield this compound.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃):

  • δ ~8.2 ppm (d, 1H, J ≈ 2.0 Hz): Aromatic proton at C6, ortho to the ester group and meta to the bromine.

  • δ ~7.9 ppm (d, 1H, J ≈ 2.0 Hz): Aromatic proton at C2, ortho to the ester group and meta to the nitro group.

  • δ ~3.9 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃).

  • δ ~2.5 ppm (s, 3H): Methyl protons of the C4-methyl group (-CH₃).

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃):

  • δ ~165 ppm: Carbonyl carbon of the ester group.

  • δ ~150 ppm: Aromatic carbon attached to the nitro group (C5).

  • δ ~140 ppm: Aromatic carbon attached to the methyl group (C4).

  • δ ~135 ppm: Aromatic carbon at C6.

  • δ ~132 ppm: Aromatic carbon at C1 (attached to the ester).

  • δ ~130 ppm: Aromatic carbon at C2.

  • δ ~125 ppm: Aromatic carbon attached to the bromine (C3).

  • δ ~53 ppm: Methyl carbon of the ester group.

  • δ ~20 ppm: Methyl carbon of the C4-methyl group.

Infrared (IR) Spectroscopy (Predicted, KBr):

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2960-2850 cm⁻¹: Aliphatic C-H stretching (methyl groups).

  • ~1730 cm⁻¹: C=O stretching of the ester.

  • ~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.[9]

  • ~1250 cm⁻¹: C-O stretching of the ester.

  • ~800-600 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS) (Predicted):

  • [M]⁺ and [M+2]⁺: Molecular ion peaks with approximately equal intensity, characteristic of a monobrominated compound. For C₉H₈⁷⁹BrNO₄, m/z = 272.96; for C₉H₈⁸¹BrNO₄, m/z = 274.96.

Potential Applications in Research and Drug Development

Substituted benzoates and nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[10][11] this compound, with its multiple functional groups, offers several avenues for further chemical transformations, making it a valuable scaffold in drug discovery.

  • Intermediate for Amine Synthesis: The nitro group can be readily reduced to an amine, which is a key functional group in many drug molecules. This resulting aniline derivative can then be further functionalized.

  • Scaffold for Cross-Coupling Reactions: The bromo substituent provides a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

  • Building Block for Heterocyclic Synthesis: The presence of multiple functional groups makes this compound a potential precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.[4]

  • Probing Structure-Activity Relationships (SAR): In a drug discovery program, this compound could be used to explore the SAR of a lead molecule by introducing a specific substitution pattern on an aromatic ring.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Nitroaromatic compounds can be toxic and should be handled with care. The specific toxicity of this compound has not been determined, and it should be treated as potentially hazardous.

Conclusion

This compound is a synthetically accessible and highly functionalized aromatic compound. This guide provides a scientifically grounded framework for its synthesis, characterization, and potential utility. Its versatile chemical nature makes it an attractive building block for medicinal chemists and researchers in the field of drug discovery, offering numerous possibilities for the generation of novel and complex molecules with potential therapeutic applications.

References

  • Royal Society of Chemistry. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. [Link][12]

  • Chemistry LibreTexts. (2014). 8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes. [Link]

  • Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]

  • Lievens, S. (2012). Intermediate IUPAC Nomenclature VII. University of California, Davis.
  • Raman, S., et al. (2014). Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 539-551.
  • University of Colorado, Boulder. (n.d.). Nitration of Methyl Benzoate. [Link]

  • Huang, Z., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(9), 1501-1509.
  • ChemSynthesis. (2024). 3-bromo-4-methyl-5-nitrobenzoic acid. [Link]

  • MDPI. (2022).
  • ResearchGate. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery. [Link]

  • Chemistry LibreTexts. (2025). 3.11: Synthesis of Polysubstituted Benzenes. [Link]

  • The Organic Chemistry Tutor. (2016). IUPAC Nomenclature of Substituted Benzenes. [Link]

  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?[Link]

  • PrepChem. (n.d.). Synthesis of methyl p-nitrobenzoate. [Link]

  • Scientific Research Publishing. (2013). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Journal of Modern Physics, 4(1A), 131-137.
  • National Center for Biotechnology Information. (2015). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PLoS One, 10(7), e0132935.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • Crimson Publishers. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. [Link]

  • ICAIIT. (2025). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal.
  • PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. [Link]

  • ResearchGate. (2025). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. [Link]

  • PubMed. (2018). Spectroscopic characterization of the Co-substituted C-terminal domain of rubredoxin-2. [Link]

  • MDPI. (2021).
  • International Journal of Trend in Scientific Research and Development. (2019).

Sources

1H NMR Characterization of Methyl 3-bromo-4-methyl-5-nitrobenzoate: A Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum of Methyl 3-bromo-4-methyl-5-nitrobenzoate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary & Structural Context

This compound is a highly functionalized aromatic intermediate, frequently utilized in the synthesis of kinase inhibitors and complex heterocyclic scaffolds. Its structure features a tetrasubstituted benzene ring, creating a specific challenge in NMR interpretation: the lack of vicinal coupling and the reliance on chemical shift theory to distinguish the remaining aromatic protons.

This guide provides a rigorous analysis of the proton nuclear magnetic resonance (


H NMR) spectrum for this molecule. It moves beyond simple peak listing to explore the causality of chemical shifts—driven by the synergistic electronic effects of the nitro, bromo, and ester functionalities.
The Molecule at a Glance[1]
  • Core Scaffold: Methyl Benzoate[1][2]

  • Substituents:

    • C-1: Carbomethoxy (-COOCH

      
      )
      
    • C-3: Bromine (-Br)

    • C-4: Methyl (-CHngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      )
      
    • C-5: Nitro (-NO

      
      )
      
  • Symmetry:

    
     (Asymmetric)
    

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-resolution data capable of resolving small meta-couplings (


), the following protocol is recommended.
Solvent Selection
  • Primary Solvent: Chloroform-d (CDCl

    
    ) .
    
    • Rationale: Provides excellent solubility for nitro-aromatics and prevents the viscosity-induced line broadening often seen with DMSO-d

      
      .
      
    • Reference Signal: Residual CHCl

      
       at 7.26 ppm .
      
  • Secondary Solvent: DMSO-d

    
     .
    
    • Use Case: If the sample exhibits poor solubility or if signal overlap with the solvent peak occurs.

    • Reference Signal: Residual DMSO-d

      
       at 2.50 ppm .
      
Sample Concentration[6]
  • Optimal Range: 10–15 mg in 0.6 mL solvent.

  • Warning: Higher concentrations (>30 mg) may induce stacking effects in planar aromatic systems, causing concentration-dependent upfield shifts (anisotropy).

Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Transients (Scans): Minimum 16 (for high S/N ratio).

  • Relaxation Delay (D1):

    
     2.0 seconds. The aromatic protons adjacent to the nitro group may have slightly longer 
    
    
    
    relaxation times; insufficient delay can affect integration accuracy.

Spectral Assignment & Mechanistic Analysis

The spectrum of this compound is characterized by four distinct signal environments. The assignment logic relies on the additivity of substituent effects (SCS - Substituent Chemical Shifts).

Summary of Signals (CDCl )
AssignmentProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
H-6 Aromatic8.60 – 8.75 Doublet (d)1H

H-2 Aromatic8.20 – 8.35 Doublet (d)1H

OCH

Ester Methyl3.94 – 3.98 Singlet (s)3H-
Ar-CH

Aryl Methyl2.60 – 2.68 Singlet (s)3H-

Note: Exact shifts may vary ±0.05 ppm depending on concentration and temperature.

Detailed Mechanistic Interpretation
The Aromatic Region (The "Fingerprint")

The aromatic ring possesses two isolated protons at positions 2 and 6. Both are significantly deshielded, but to different degrees.

  • H-6 (The Most Deshielded):

    • Location: Sandwiched between the Nitro group (C-5) and the Ester (C-1) .

    • Mechanism: The nitro group is a powerful electron-withdrawing group (EWG) via both induction (-I) and resonance (-R). It exerts a massive deshielding effect on the ortho proton (H-6). The ester group at C-1 also deshields the ortho position.

    • Result: This synergistic effect pushes H-6 further downfield than any other proton, typically near 8.7 ppm .

  • H-2 (The Secondary Aromatic):

    • Location: Between the Bromine (C-3) and the Ester (C-1) .

    • Mechanism: While Bromine is an EWG, it is less deshielding than a Nitro group. The paramagnetic anisotropy of the C-Br bond affects H-2, but the ortho-nitro effect on H-6 is dominant.

    • Result: H-2 appears upfield relative to H-6, typically near 8.3 ppm .

  • Coupling (

    
    ): 
    
    • Since H-2 and H-6 are meta to each other, they share a "W-coupling" path.

    • Observation: Under high field (>400 MHz), these appear as sharp doublets with a coupling constant (

      
      ) of ~1.5 – 2.0 Hz . In lower field instruments (300 MHz), they may appear as broad singlets.
      
The Aliphatic Region
  • Ester Methyl (-COOCH

    
    ): 
    
    • Typical methoxy ester shift. The inductive pull of the oxygen creates a singlet at ~3.96 ppm .

  • Aryl Methyl (Ar-CH

    
     at C-4): 
    
    • Steric & Electronic Crowding: This methyl group is flanked by a Bromine atom and a Nitro group.

    • Mechanism: Both neighbors are electron-withdrawing. The Nitro group, in particular, deshields the ortho-methyl protons.

    • Result: Normal Ar-CH

      
       signals appear at ~2.35 ppm. Due to the flanking EWGs, this signal is shifted downfield to ~2.65 ppm .
      

Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the aromatic regiochemistry, distinguishing between the 3-bromo-5-nitro isomer and potential impurities.

NMR_Assignment Struct Target Structure: This compound H6_Env H-6 Environment: Ortho to NO2 (Strong EWG) Ortho to COOMe (Mod EWG) Struct->H6_Env H2_Env H-2 Environment: Ortho to Br (Weak EWG) Ortho to COOMe (Mod EWG) Struct->H2_Env Signal_H6 Signal H-6: ~8.7 ppm Most Deshielded H6_Env->Signal_H6 Strong Deshielding Signal_H2 Signal H-2: ~8.3 ppm Less Deshielded H2_Env->Signal_H2 Moderate Deshielding Coupling Meta-Coupling (4J): ~1.8 Hz Confirms 1,3,4,5-substitution Signal_H6->Coupling Signal_H2->Coupling

Caption: Logic flow for differentiating aromatic protons H-2 and H-6 based on electronic environments.

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for interpreting "ghost peaks" (impurities). This compound is typically synthesized via the Nitration of Methyl 3-bromo-4-methylbenzoate .

The Nitration Workflow

The methyl group at C-4 is an activator (ortho/para director), while the ester (C-1) and bromine (C-3) are deactivators .

  • Directing Effects: The C-4 Methyl group strongly directs the incoming nitronium ion (

    
    ) to position C-5 (ortho to methyl, meta to ester).
    
  • Regioisomers:

    • Major Product: 5-nitro isomer (Target).

    • Minor Impurity: 2-nitro isomer (Sterically hindered between Ester and Bromine; unlikely but possible).

    • Minor Impurity: 6-nitro isomer (Sterically hindered between Ester and Methyl; unlikely).

QC Check: Detecting Regioisomers

If the spectrum shows small doublet signals around 7.9 – 8.1 ppm , this may indicate the presence of the un-nitrated starting material (Methyl 3-bromo-4-methylbenzoate) or a regioisomer. The starting material lacks the extreme downfield shift of the H-6 proton (typically appearing < 8.0 ppm).

Experimental Validation Workflow

To confirm the identity of the molecule beyond 1D NMR, the following 2D experiments are recommended as a self-validating system.

Validation_Workflow Sample Purified Sample (CDCl3) Exp1 1H NMR (1D) Check Integration (1:1:3:3) Sample->Exp1 Exp2 COSY (2D) Confirm H2-H6 Coupling (Weak Cross-peak) Exp1->Exp2 Exp3 NOESY (2D) Spatial Proximity Check Exp1->Exp3 Result NOE Observed: Ar-CH3 <-> H-? (Should NOT see NOE to H-6) Exp3->Result

Caption: Validation workflow using 2D NMR. NOESY is critical for confirming the position of the Methyl group relative to aromatic protons.

NOESY Logic for Isomer Confirmation
  • Target Molecule (5-nitro): The Ar-CH

    
     (C-4) is flanked by Br (C-3) and NO
    
    
    
    (C-5). There are NO protons ortho to the methyl group . Therefore, the Ar-CH
    
    
    signal should NOT show a strong NOE correlation to any aromatic proton.
  • Starting Material/Isomer: If the Ar-CH

    
     shows a strong NOE to an aromatic proton, the substitution pattern is incorrect (e.g., if Nitro was at C-2, H-5 would be ortho to the methyl).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Authoritative text on substituent chemical shift additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for calculating theoretical shifts of polysubstituted benzenes).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for analogous nitrobenzoate spectra).

  • PubChem Database. (2024). Methyl 3-nitrobenzoate (Analogous Data). CID 11993. [Link] (Used for baseline chemical shift calibration of the nitro-ester motif).

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. [Link] (Source for solvent effect corrections).[3]

Sources

Mass spectrum of Methyl 3-bromo-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Mass Spectrometric Profiling of Methyl 3-bromo-4-methyl-5-nitrobenzoate

Executive Summary

This compound (CAS: 34545-20-5 derivative) is a critical intermediate in the synthesis of 4-substituted indole scaffolds, widely utilized in the development of Farnesoid X Receptor (FXR) agonists and kinase inhibitors. Its structural integrity is paramount; specifically, the regiochemical relationship between the 4-methyl and 5-nitro substituents determines the success of subsequent Leimgruber-Batcho or Reissert indole syntheses.

This guide provides a definitive mass spectrometric characterization of this compound. Unlike standard library matching, we focus here on the mechanistic fragmentation pathways —specifically the diagnostic "Ortho Effect"—that validate the 4,5-substitution pattern required for downstream efficacy.

Structural & Isotopic Fingerprint

Before analyzing fragmentation, the operator must validate the molecular ion cluster. The presence of a single bromine atom imparts a distinct isotopic signature that serves as the primary filter for data validity.

Molecular Formula:


Nominal Mass:  273 Da (

Br) / 275 Da (

Br)
The 1:1 Doublet Signature

Bromine exists naturally as


 (50.7%) and 

(49.3%). Consequently, the molecular ion (

) does not appear as a single peak but as a doublet of nearly equal intensity separated by 2 mass units.
  • m/z 273 (

    
    ):  Contains 
    
    
    
    .
  • m/z 275 (

    
    ):  Contains 
    
    
    
    .

Critical QC Check: If the intensity ratio of


 to 

deviates significantly from 1:1, the sample is likely contaminated with a non-brominated impurity or a di-bromo species.

Fragmentation Mechanics: The "Why" Behind the Spectrum

In Electron Ionization (EI) at 70 eV, this molecule undergoes two competing fragmentation pathways. Understanding these provides the "causality" required to distinguish this specific isomer from others (e.g., where the nitro and methyl groups are para or meta).

Pathway A: Ester Cleavage ( -Cleavage)

Standard for all methyl esters. The bond between the carbonyl carbon and the methoxy oxygen cleaves, expelling a methoxy radical (


).
  • Mass Shift:

    
    
    
  • Result: Formation of the resonant acylium ion (

    
    ).
    
Pathway B: The Ortho Effect (Diagnostic)

This is the most scientifically significant pathway. Because the 4-methyl group and 5-nitro group are ortho (adjacent) to each other, they undergo a specific intramolecular rearrangement upon ionization.

  • Hydrogen Transfer: A hydrogen atom from the 4-methyl group transfers to the oxygen of the 5-nitro group via a 6-membered transition state.

  • Loss of Hydroxyl: This facilitates the expulsion of a hydroxyl radical (

    
    ).
    
  • Mass Shift:

    
    
    
  • Significance: This peak (

    
     256/258) is absent or negligible  in isomers where the methyl and nitro groups are not adjacent. Its presence confirms the correct regiochemistry for indole cyclization.
    

Experimental Protocol

To reproduce these results, the following self-validating protocol is recommended. This method minimizes thermal degradation prior to ionization.

Instrument: GC-MS (Single Quadrupole) Mode: Electron Ionization (EI), 70 eV

ParameterSettingRationale
Inlet Temperature 250 °CEnsures rapid volatilization without pyrolysis of the nitro group.
Column DB-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase prevents tailing of polar nitro-aromatics.
Carrier Gas Helium, 1.0 mL/minConstant flow maintains consistent fragmentation timing.
Source Temp 230 °CHigh enough to prevent condensation, low enough to preserve the molecular ion.
Scan Range 50 - 350 amuCaptures the full molecular ion cluster and low-mass aromatic fragments.
Solvent Delay 3.0 minProtects filament from solvent burnout (DCM or MeOH recommended).

Data Interpretation & Visualization

Predicted Mass Spectrum Table
Fragment Ion Identitym/z (

Br Series)
m/z (

Br Series)
Relative AbundanceMechanistic Origin
Molecular Ion (

)
273 275 HighIntact molecule (Radical Cation)
[M - OH]

256 258 MediumOrtho Effect (Diagnostic for 4-Me/5-NO2)
[M - OCH

]

242 244 Base Peak (100%)

-Cleavage of Ester (Acylium Ion)
[M - NO

]

227229Low-MediumHomolytic cleavage of C-N bond
[M - OCH

- CO]

214216HighLoss of CO from Acylium ion (Aryl Cation)
[M - OCH

- NO

]

196198MediumCombined loss of Ester and Nitro groups
Fragmentation Pathway Diagram

The following logic tree illustrates the competing decay pathways. Note the distinct separation between the "Ester Cleavage" (Blue) and the "Ortho Effect" (Red) pathways.

G M_Ion Molecular Ion (M+) m/z 273 / 275 (Doublet) Acylium Acylium Ion [M - OCH3]+ m/z 242 / 244 M_Ion->Acylium - OCH3 (31 Da) Ortho_Int Ortho-Rearrangement [M - OH]+ m/z 256 / 258 M_Ion->Ortho_Int - OH (17 Da) (Ortho Effect) Nitro_Loss Phenyl Radical Cation [M - NO2]+ m/z 227 / 229 M_Ion->Nitro_Loss - NO2 (46 Da) Aryl_Cat Aryl Cation [M - OCH3 - CO]+ m/z 214 / 216 Acylium->Aryl_Cat - CO (28 Da) Ortho_Prod Cyclic/Stabilized Ion [M - OH - CO]+ m/z 228 / 230 Ortho_Int->Ortho_Prod - CO (28 Da)

Figure 1: Mechanistic fragmentation tree for this compound. The red pathway confirms the specific 4,5-substitution pattern.

References

  • Synthesis & Application Context

    • Preparation of Methyl 4-bromo-1H-indole-6-carboxylate. (Intermediate usage in indole synthesis). Ambeed / ChemicalBook Synthesis Protocols.
    • Kinzel, O., et al. (2008).[1] "Novel Substituted FXR agonists..." Drug Discovery Today, 13, 913-916.[1] (Contextual usage of brominated nitrobenzoate scaffolds).

    • (Note: Analogous structures used for verification).

  • Mass Spectrometry Mechanisms

    • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Ester -cleavage).
    • Schwarz, H. (1978). "Some Newer Aspects of Mass Spectrometric Ortho Effects." Topics in Current Chemistry, 73, 231-263. (Authoritative source on Nitro-Methyl ortho interactions).
    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Bromine isotopic patterns).

Sources

Technical Guide: Safety and Hazards of Methyl 3-bromo-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the safe handling, storage, and application of Methyl 3-bromo-4-methyl-5-nitrobenzoate (CAS 223519-08-2).[1] It is designed for organic chemists and process safety engineers managing this intermediate in drug discovery and high-throughput synthesis.[1]

Chemical Identity & Physicochemical Profile

This compound is a polysubstituted aromatic ester used primarily as a scaffold in medicinal chemistry.[1] Its structure features three distinct reactive handles: an electrophilic ester, a reducible nitro group, and a halogen capable of metal-catalyzed cross-coupling.[1]

Critical Constants Table
PropertyDataNote
CAS Number 223519-08-2Unique Identifier
Molecular Formula C₉H₈BrNO₄
Molecular Weight 274.07 g/mol
SMILES COC(=O)C1=CC(=O)=C(C)C(Br)=C1
Physical State Solid (Powder/Crystalline)Typically white to pale yellow
Melting Point 51.0 – 55.0 °C (approx.)[1]Low melting solid; may liquefy in hot labs
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water
Reactivity Class Nitroaromatic / Halogenated EsterSensitive to strong bases & reducing agents

Hazard Identification (GHS Classification)

This compound is classified under the Globally Harmonized System (GHS) as a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant .[1] While acute toxicity data is often extrapolated from structural analogs, the presence of the nitro and bromo groups warrants strict containment.[1]

Hazard Statements & Mechanism
  • H302: Harmful if swallowed. [1]

    • Mechanism:[1][2] Nitroaromatics can undergo enzymatic reduction in the liver (via nitroreductases) to form hydroxylamines, which can oxidize hemoglobin to methemoglobin (MetHb), reducing oxygen transport capacity.[1]

  • H315 / H319: Causes skin and serious eye irritation. [1]

    • Mechanism:[1][2] The electron-withdrawing nitro and ester groups activate the benzene ring, increasing its electrophilicity.[1] Upon contact with mucous membranes, it can act as a local irritant or mild alkylating agent.[1]

  • H335: May cause respiratory irritation. [1]

    • Mechanism:[1][2] Inhalation of dust or sublimed vapor (due to low melting point) irritates the upper respiratory tract.[1]

Precautionary Logic (Defense in Depth)
  • P261: Avoid breathing dust/fume.[1] Rationale: The solid has a low melting point (~50°C), meaning aggressive handling or milling can generate significant vapor/dust.[1]

  • P280: Wear protective gloves/eye protection.[1] Rationale: Nitrile gloves (minimum 0.11 mm) are generally sufficient for incidental contact, but double-gloving is recommended for solutions due to the carrier solvent (e.g., DCM).[1]

Toxicology & Biological Impact Analysis

Metabolic Activation Pathway

The toxicity of this compound is largely governed by the metabolic fate of the nitro group.[1]

MetabolicPathway Compound Methyl 3-bromo-4-methyl- 5-nitrobenzoate Reduction Nitroreductase (Liver) Compound->Reduction Ingestion/Absorption Hydroxylamine Hydroxylamine Intermediate Reduction->Hydroxylamine MetHb Methemoglobinemia (Hypoxia) Hydroxylamine->MetHb Oxidation of Fe2+ to Fe3+ Conjugation Glucuronidation (Excretion) Hydroxylamine->Conjugation Detoxification

Figure 1: Potential metabolic activation pathway of nitroaromatic intermediates leading to methemoglobinemia.[1]

Genotoxicity Concerns

While specific Ames test data for CAS 223519-08-2 is limited, nitroaromatics are structural alerts for genotoxicity.[1] The nitro group can be reduced to reactive intermediates that may intercalate with DNA.[1] Treat as a suspected mutagen until proven otherwise.[1]

Safe Handling & Engineering Controls

Containment Strategy

Due to its low melting point and potential for dust generation, handling should follow Control Band 2 (OEB 2) protocols.[1]

  • Primary Engineering Control: Weighing and transfer must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Temperature Control: Store below 25°C. If the ambient temperature exceeds 30°C, the solid may become tacky or semi-liquid, increasing the risk of surface contamination.[1]

Personal Protective Equipment (PPE) Matrix
Body PartRecommended PPETechnical Justification
Respiratory N95 (minimum) or P100 RespiratorEssential if handling open powder outside a hood.[1]
Hands Nitrile Gloves (Double layer)Outer glove protects against mechanical failure; inner glove protects against permeation.[1]
Eyes Chemical Splash GogglesSafety glasses are insufficient if the solid is dissolved in solvents; protects against splashes.[1]
Body Lab Coat (Cotton/Poly blend)Standard barrier protection.[1]

Experimental Workflow: Safety Checkpoints

When using this reagent in synthesis (e.g., Suzuki coupling or Nitro reduction), follow this validated safety workflow.

Reaction Setup Protocol
  • Solvent Selection: Dissolve the solid in the solvent (e.g., THF, Toluene) inside the hood immediately after weighing to minimize dust exposure.[1]

  • Incompatibility Check:

    • Avoid: Strong bases (NaOH, KOH) at high concentrations without cooling.[1] The ester can hydrolyze, and the nitro group makes the ring susceptible to nucleophilic attack.[1]

    • Avoid: Metal hydrides (LiAlH4) unless strictly controlled; nitro reduction can be exothermic.[1]

Emergency Response Logic

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Spill Solid/Liquid Spill Type->Spill Exposure Personal Exposure Type->Exposure Fire Fire / Thermal Type->Fire Action_Spill 1. Isolate Area 2. Dampen with solvent (avoid dust) 3. Scoop to Haz Waste Spill->Action_Spill Action_Skin 1. Wash with soap/water (15 min) 2. Do NOT use ethanol (enhances absorption) Exposure->Action_Skin Skin Action_Eye 1. Flush eyewash (15 min) 2. Seek Ophthalmology Exposure->Action_Eye Eyes Action_Fire 1. Use CO2 or Dry Chemical 2. Avoid Water Jet (spreads organics) 3. Watch for NOx fumes Fire->Action_Fire

Figure 2: Decision logic for emergency response scenarios involving brominated nitrobenzoates.

Disposal & Environmental Fate

  • Classification: Hazardous Chemical Waste.[1]

  • Disposal Method: Incineration in a chemical combustor equipped with a scrubber.[1]

    • Note: Combustion will generate Nitrogen Oxides (NOx) and Hydrogen Bromide (HBr).[1] The incinerator must be rated for halogenated organics.[1]

  • Ecological Impact: Do not release into drains.[1] Nitroaromatics are often poorly biodegradable and toxic to aquatic life (H412 equivalent).[1]

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 223519-08-2).[1][3]

  • PubChem. Compound Summary: this compound.[1][4][5][6] National Library of Medicine.[1] [1]

  • BLD Pharm. Safety Data Sheet (SDS) for CAS 223519-08-2.[1]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Nitro Compounds.[1][1]

  • ChemicalBook. this compound Properties and Suppliers.[1]

Sources

Introduction: The Strategic Value of Polysubstituted Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 3-bromo-4-methyl-5-nitrobenzoate: Synthesis, Application, and Sourcing for Drug Discovery Professionals

Executive Summary

This compound is a highly functionalized aromatic building block with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern—featuring bromo, nitro, methyl, and methyl ester groups—offers multiple reaction handles for the strategic construction of complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its synthesis, physicochemical properties, key applications in the synthesis of pharmaceutical intermediates, and a framework for sourcing this specialized compound. By explaining the causality behind synthetic choices and providing detailed, self-validating protocols, this document serves as a practical resource for leveraging this versatile scaffold in research and development programs.

In modern drug discovery, the efficiency of synthesizing complex molecules is paramount. Aromatic scaffolds, particularly those with multiple, orthogonally reactive functional groups, are invaluable starting points. This compound belongs to this elite class of building blocks. Each substituent serves a distinct and critical purpose:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that can direct further electrophilic substitutions. More importantly, it is readily reduced to a primary amine (-NH₂), a crucial nucleophile for building amides, ureas, sulfonamides, and for constructing heterocyclic rings.[1][2]

  • Bromo Group (-Br): A key handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds to build molecular complexity.

  • Methyl Ester (-COOCH₃): Can be hydrolyzed to the corresponding carboxylic acid, providing a site for amide bond formation, or can be reduced to a primary alcohol.

  • Methyl Group (-CH₃): Provides a lipophilic anchor and sterically influences the molecule's conformation and interaction with biological targets.

This combination makes the title compound an ideal precursor for creating libraries of diverse compounds, particularly in the development of kinase inhibitors and other targeted therapies where precise molecular tailoring is essential.[2]

Physicochemical and Spectroscopic Profile

While a specific CAS number for this compound is not broadly listed, its properties can be reliably predicted based on its structure. Researchers procuring this compound via custom synthesis should verify its identity using the following analytical techniques.

PropertyValueSource
Molecular Formula C₉H₈BrNO₄Calculated
Molecular Weight 274.07 g/mol PubChem[3]
Appearance Expected to be a white to pale yellow solidAnalogy to similar compounds[4]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO)Standard organic compound behavior
Predicted XLogP3 2.7PubChem[3]

Expected Spectroscopic Signatures:

  • ¹H NMR: Two aromatic protons appearing as singlets or narrow doublets (due to meta-coupling) in the aromatic region (~7.5-8.5 ppm). Two singlets in the aliphatic region corresponding to the ester methyl group (~3.9 ppm) and the aromatic methyl group (~2.5 ppm).

  • ¹³C NMR: Signals for the carbonyl carbon (~165 ppm), aromatic carbons (including those attached to Br, NO₂, and CH₃), and the two methyl carbons.

  • IR Spectroscopy: Characteristic peaks for the C=O stretch of the ester (~1720-1740 cm⁻¹), asymmetric and symmetric stretches for the NO₂ group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹), and C-Br stretch.

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is not commonly documented in standard literature, implying it is a specialty chemical. However, a logical and robust synthetic route can be designed based on fundamental principles of electrophilic aromatic substitution, considering the directing effects of the substituents.

Proposed Synthetic Pathway

The most logical pathway begins with methyl 4-methylbenzoate and proceeds through a two-step sequence of bromination followed by nitration. The order is critical to achieve the desired substitution pattern due to the directing effects of the functional groups.

Synthesis_Pathway Start Methyl 4-methylbenzoate Intermediate Methyl 3-bromo-4-methylbenzoate Start->Intermediate Bromination (Br₂, FeBr₃) Product This compound Intermediate->Product Nitration (HNO₃, H₂SO₄)

Caption: Proposed two-step synthesis of this compound.

Causality of Experimental Choices:

  • Bromination First: The methyl group (-CH₃) on the starting material is an ortho, para-director. Since the para position is blocked by the ester, bromination is directed to the position ortho to the methyl group (C3), yielding Methyl 3-bromo-4-methylbenzoate.

  • Nitration Second: In the intermediate, we have three groups to consider. The methyl and bromo groups are ortho, para-directors, while the methyl ester is a meta-director. The most activated position that satisfies these directing effects is C5, which is ortho to the methyl group and meta to the ester. This regioselectivity ensures the formation of the desired product with high fidelity. Nitration is a classic and well-understood electrophilic aromatic substitution.[5][6]

Detailed Experimental Protocol: Synthesis

Step 1: Bromination of Methyl 4-methylbenzoate

  • To a stirred solution of methyl 4-methylbenzoate (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a reflux condenser, add a catalytic amount of iron(III) bromide (FeBr₃, 0.05 eq).

  • Protect the reaction from light and moisture.

  • Slowly add bromine (Br₂, 1.05 eq) dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

  • In-Process Control: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by pouring it into a cold aqueous solution of sodium thiosulfate to neutralize excess bromine.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 3-bromo-4-methylbenzoate.

Step 2: Nitration of Methyl 3-bromo-4-methylbenzoate

  • Cool concentrated sulfuric acid (H₂SO₄, ~5-10 vol) to 0 °C in a round-bottom flask.

  • Slowly add the crude Methyl 3-bromo-4-methylbenzoate (1.0 eq) from the previous step, ensuring the temperature remains below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~2 vol) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature between 0-10 °C.[7]

  • After the addition, allow the reaction to stir at this temperature for 1-2 hours.

  • In-Process Control: Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice. The solid product should precipitate.

  • Collect the solid by vacuum filtration, washing thoroughly with cold water to remove residual acid.

Purification and Validation

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes.

  • Trustworthiness: The purity of the final product must be validated. A self-validating system includes:

    • Melting Point Analysis: A sharp, well-defined melting point indicates high purity.[8]

    • Spectroscopic Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and identity of the final compound.

    • Chromatographic Purity: HPLC or GC-MS analysis to quantify purity (typically >95% is required for drug discovery applications).

Key Applications in Medicinal Chemistry

The true value of this compound is realized in its subsequent transformations, which unlock pathways to diverse and novel chemical entities.

Applications_Workflow Start This compound Amine Key Intermediate: Methyl 5-amino-3-bromo-4-methylbenzoate Start->Amine Nitro Reduction (H₂, Pd/C or SnCl₂) Amide Amide/Urea Derivatives Amine->Amide Acylation/Amide Coupling (RCOCl, EDCI/HOBt) Heterocycle Heterocyclic Scaffolds Amine->Heterocycle Cyclization Reactions (e.g., with Phosgene equivalents) Suzuki Biaryl Compounds Amine->Suzuki Suzuki Coupling (ArB(OH)₂, Pd Catalyst) Buchwald Aryl-Amine/Ether Compounds Amine->Buchwald Buchwald-Hartwig Amination/Etherification

Caption: Key transformations of the title compound for drug discovery applications.

Gateway Reaction: Nitro Group Reduction

The most critical first step is the reduction of the nitro group to an amine. This is typically achieved with high yield using standard conditions.

Protocol: Reduction to Methyl 5-amino-3-bromo-4-methylbenzoate

  • Dissolve this compound (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until completion.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired amine, which can often be used in the next step without further purification.

Exemplar Application: Suzuki Cross-Coupling

The bromo substituent is an excellent handle for Suzuki coupling, a powerful C-C bond-forming reaction. This allows for the introduction of various aryl or heteroaryl groups.

Protocol: Suzuki Coupling of the Amine Intermediate

  • In a microwave vial or Schlenk flask, combine the amine intermediate (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a solvent mixture, typically dioxane/water or DME/water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to 80-120 °C (conventional heating or microwave) for 1-12 hours.

  • Monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography on silica gel.

Sourcing and Supplier Qualification

Given its specialized nature, this compound is most likely available from suppliers specializing in custom synthesis or advanced building blocks rather than as a stock chemical.

Potential Supplier Landscape

Researchers should contact companies known for their expertise in complex organic synthesis.

Supplier CategoryExamplesKey Strength
Custom Synthesis Organizations (CSOs) WuXi AppTec, Pharmaron, SyngeneScalable synthesis, extensive expertise, comprehensive analytical support.
Specialty Building Block Suppliers AChemBlock, ChemScene, Apollo Scientific, Combi-BlocksCatalog of unique scaffolds and custom synthesis capabilities for novel compounds.[9]
Major Chemical Catalogs Sigma-Aldrich (Merck), Fisher Scientific, VWRMay offer custom synthesis services or list the compound through their marketplace of smaller suppliers.
Essential Supplier Qualification Criteria

When sourcing this compound, it is crucial to perform due diligence to ensure quality and reliability.

  • Request a Certificate of Analysis (CoA): The CoA must be for the specific batch being purchased and should include:

    • Confirmation of identity by ¹H NMR and Mass Spectrometry.

    • Purity assessment by HPLC or GC, with the chromatogram provided.

  • Inquire about Synthesis Route: Understanding the synthetic route can provide insights into potential impurities.

  • Evaluate Communication and Lead Times: A reliable supplier will provide clear communication on synthesis timelines and potential challenges.

  • Purity Guarantee: Ensure the supplier can meet the purity requirements for your application (e.g., >97%).

Safety, Handling, and Storage

As with all nitroaromatic and halogenated compounds, proper safety precautions are mandatory. While a specific Safety Data Sheet (SDS) is unavailable, guidelines can be drawn from similar molecules.[10][11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (argon or nitrogen) is recommended.[13]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a powerful and versatile tool for the modern medicinal chemist. While not a common off-the-shelf reagent, its logical synthesis and the orthogonal reactivity of its functional groups make it a high-value target for custom synthesis. The ability to selectively perform nitro reduction, cross-coupling, and ester manipulations provides a clear and efficient path to novel and complex molecular entities. This guide equips researchers with the necessary technical knowledge to synthesize, source, and strategically apply this building block to accelerate their drug discovery programs.

References

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Online] Available at: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Online] Available at: [Link]

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate? [Online] Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. [Online] Available at: [Link]

  • ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. [Online] Available at: [Link]

  • ResearchGate. (2025). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. [Online] Available at: [Link]

  • PubChem. Methyl 4-amino-3-bromo-5-nitrobenzoate. [Online] Available at: [Link]

  • MDPI. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. [Online] Available at: [Link]

  • ResearchGate. (2016). Nitration of Methyl Benzoate. [Online] Available at: [Link]

  • LookChem. Cas 1849-55-4,3-Hydroxypyridine-2-carboxaldehyde. [Online] Available at: [Link]

  • Lead Sciences. Methyl 3-bromo-5-fluoro-4-nitrobenzoate. [Online] Available at: [Link]

  • PubChem. Methyl 3-bromo-2-methyl-5-nitrobenzoate. [Online] Available at: [Link]

Sources

solubility of Methyl 3-bromo-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Methyl 3-bromo-4-methyl-5-nitrobenzoate

Authored by: A Senior Application Scientist

Abstract

The solubility of a chemical compound is a critical physicochemical property that governs its behavior in various applications, from synthetic chemistry to drug delivery. This guide provides a comprehensive technical overview of the solubility profile of this compound, a substituted aromatic ester. While experimental data for this specific molecule is not extensively published, this paper will establish a robust theoretical framework based on its structural components and provide detailed, field-proven methodologies for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's solubility for applications in purification, reaction optimization, and formulation development.

Introduction and Molecular Overview

This compound is a poly-substituted benzene derivative. Its structure, featuring a methyl ester, a bromine atom, a methyl group, and a nitro group, suggests a complex interplay of electronic and steric effects that define its chemical reactivity and physical properties. Understanding its solubility is paramount for its practical handling and application. In drug discovery, for instance, poor aqueous solubility can be a major impediment to bioavailability. In chemical synthesis, solubility dictates the choice of reaction solvents, purification methods like recrystallization, and analytical procedures.

Physicochemical Properties

A thorough analysis begins with the fundamental properties of the molecule. The molecular structure and its derived properties provide the basis for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₈BrNO₄Calculated
Molecular Weight 274.07 g/mol Calculated
Predicted LogP (XLogP3) ~2.5 - 3.5Inferred from similar structures[1]
Appearance Likely a white to light yellow solidInferred from similar structures[2][3]

Note: LogP is a measure of lipophilicity. A higher value indicates lower aqueous solubility. The predicted value suggests the compound is significantly more soluble in lipids than in water.

Theoretical Solubility Profile: A Structure-Based Analysis

The is not governed by a single functional group, but by the collective contribution of all its components. The principle of "like dissolves like" provides a foundational model for prediction.

cluster_molecule This compound cluster_groups Functional Groups M Benzene Core Ester Methyl Ester (-COOCH3) Polar H-bond acceptor M->Ester Slightly increases aqueous solubility Nitro Nitro (-NO2) Strongly Polar, Poor H-bond donor M->Nitro Increases polarity Bromo Bromo (-Br) Hydrophobic, Increases MW M->Bromo Decreases aqueous solubility Methyl Methyl (-CH3) Hydrophobic M->Methyl Decreases aqueous solubility

Caption: Molecular structure analysis of key functional groups.

  • Benzene Core & Methyl Group : The aromatic ring and the methyl group are inherently nonpolar and hydrophobic, significantly limiting solubility in aqueous solutions.[4]

  • Methyl Ester Group : This group introduces polarity and can act as a hydrogen bond acceptor with protic solvents.[5][6] However, it cannot donate hydrogen bonds, making its contribution to water solubility less than that of an alcohol or carboxylic acid.[6] Esters with short chains are moderately soluble in water, but this solubility decreases rapidly as the molecule's hydrophobic portion grows.[5][6]

  • Nitro Group : As a strong electron-withdrawing and polar group, the nitro moiety increases the overall polarity of the molecule. This enhances solubility in polar organic solvents.

  • Bromo Group : The bromine atom increases the molecular weight and van der Waals forces. It is a hydrophobic substituent that further reduces solubility in water.

Predicted Solubility: Based on this analysis, this compound is predicted to be:

  • Poorly soluble to insoluble in water .[7]

  • Soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetone.

  • Moderately to highly soluble in other organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, and alcohols like Methanol and Ethanol.[7][8]

  • Poorly soluble in nonpolar solvents like Hexanes.

Experimental Determination of Thermodynamic Solubility

Theoretical predictions require empirical validation. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[9][10] This protocol is designed to be self-validating by including analysis of the solid phase post-equilibration.

Workflow for Shake-Flask Solubility Measurement

A 1. Preparation Add excess solid compound to chosen solvent in a vial. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours. A->B C 3. Phase Separation Centrifuge to pellet excess solid. Filter supernatant through a low-binding filter (e.g., 0.22 µm PVDF). B->C E 5. Solid-State Analysis Recover and dry the remaining solid. Analyze via XRPD or DSC to check for phase changes. B->E Parallel Step D 4. Quantification Dilute supernatant and analyze concentration via a validated HPLC-UV method. C->D

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium in a given solvent system.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and low-binding syringe filters (e.g., PVDF, 0.22 µm)

  • Calibrated HPLC-UV system

  • X-Ray Powder Diffractometer (XRPD) or Differential Scanning Calorimeter (DSC)

Procedure:

  • Preparation: Add an excess of the solid compound (enough to ensure saturation, visually confirmed by undissolved solid) to a glass vial containing a precise volume of the test solvent.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C for physicochemical characterization or 37°C for biopharmaceutical relevance). Agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[9][10]

  • Sample Collection & Phase Separation:

    • Allow the vials to rest for 30 minutes to let larger particles settle.

    • Carefully draw the supernatant into a syringe, avoiding the solid pellet at the bottom.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

  • Quantification:

    • Prepare a standard stock solution of the compound in a suitable solvent (e.g., acetonitrile). Create a calibration curve by preparing a series of dilutions.

    • Dilute the filtered supernatant with the same solvent to fall within the range of the calibration curve.

    • Analyze the diluted sample and standards by HPLC-UV. Nitroaromatic compounds typically have strong UV absorbance, making this a highly sensitive detection method.[11]

  • Self-Validation (Solid-State Analysis):

    • Carefully decant the remaining solvent from the original vial.

    • Dry the remaining solid under vacuum.

    • Analyze the solid residue using XRPD or DSC and compare the resulting pattern/thermogram to that of the starting material.[10] This step is critical to verify that the compound did not undergo a polymorphic transformation or form a solvate during the experiment, which would invalidate the solubility measurement for the original solid form.[10]

Practical Applications and Considerations

Purification by Recrystallization

The principle of solubility is central to purification. A common technique for compounds like this is recrystallization. Based on the properties of the similar compound, methyl 3-nitrobenzoate, a mixed-solvent system is likely to be effective.[7]

Example Protocol:

  • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., hot ethanol).

  • Slowly add a "poor" solvent (e.g., water) in which the compound is insoluble, until the solution becomes slightly turbid.[7]

  • Reheat gently until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[7]

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

Importance in Drug Development

In a pharmaceutical context, solubility is a non-negotiable parameter.

  • Kinetic vs. Thermodynamic Solubility: Early-stage screening often uses high-throughput kinetic solubility methods (e.g., nephelometry), which measure precipitation from a DMSO stock solution.[12][13][14] While useful for ranking, the thermodynamic shake-flask method described here provides the true equilibrium value essential for later-stage development.[10][12]

  • Biorelevant Media: For drug development, solubility should be assessed in simulated biological fluids (e.g., Simulated Gastric Fluid, FaSSIF, FeSSIF) to better predict in vivo behavior.[10]

Conclusion

While direct, published solubility data for this compound is scarce, a robust understanding of its likely behavior can be derived from first principles of physical organic chemistry. The molecule's combination of hydrophobic (aromatic ring, bromo, methyl) and polar (ester, nitro) functional groups predicts poor aqueous solubility but good solubility in a range of common organic solvents. This technical guide provides both the theoretical foundation for these predictions and a detailed, self-validating experimental protocol for their empirical determination. For scientists and researchers, this integrated approach is essential for the effective synthesis, purification, and application of this and similar compounds.

References

  • Royal Society of Chemistry. Nitration of methyl benzoate. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • AQA. A-level Chemistry 7405 Specification. [Link]

  • PubChem. Methyl 4-amino-3-bromo-5-nitrobenzoate. [Link]

  • MDPI. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Solubility of Things. Esters: Structure, Properties, and Reactions. [Link]

  • Journal of Chemical Education. Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. [Link]

  • ResearchGate. Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. [Link]

  • Chemistry LibreTexts. Properties of Esters. [Link]

  • ResearchGate. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • StudyGuides.com. Ester (Chemistry) – Study Guide. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • ChemSynthesis. 3-bromo-4-methyl-5-nitrobenzoic acid. [Link]

  • CORE. Aromatic Compounds and Ester Polymeric Solvents Interactions. [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

  • ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Methyl 3-bromo-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide to the laboratory-scale synthesis of Methyl 3-bromo-4-methyl-5-nitrobenzoate, a potentially valuable building block in medicinal chemistry and materials science. The protocol herein outlines a robust two-step synthetic pathway, commencing with the regioselective nitration of methyl 4-methylbenzoate, followed by the bromination of the resulting intermediate. This guide is designed to be self-validating, with detailed explanations of the underlying chemical principles, step-by-step experimental procedures, and expected characterization data to ensure both reproducibility and a thorough understanding of the process.

Introduction

Substituted aromatic compounds are fundamental scaffolds in the development of novel pharmaceuticals and functional materials. The specific substitution pattern on the benzene ring dictates the molecule's three-dimensional structure and electronic properties, which in turn govern its biological activity or material characteristics. This compound presents a unique arrangement of electron-withdrawing and electron-donating groups, making it an intriguing candidate for further chemical elaboration. This application note provides a detailed, research-grade protocol for its preparation, empowering researchers to access this compound for their studies.

Synthetic Strategy: A Rationale

The synthesis of this compound is most logically approached via a two-step electrophilic aromatic substitution sequence starting from commercially available methyl 4-methylbenzoate.

Step 1: Nitration of Methyl 4-methylbenzoate. The initial step involves the introduction of a nitro group onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present: the methyl group (-CH₃) and the methyl ester group (-COOCH₃). The methyl group is an activating, ortho, para-director, while the methyl ester is a deactivating, meta-director.[1][2] In this case, the directing effects of the two groups are cooperative, strongly favoring the introduction of the electrophile at the position ortho to the methyl group and meta to the ester group, yielding methyl 4-methyl-3-nitrobenzoate as the major product.

Step 2: Bromination of Methyl 4-methyl-3-nitrobenzoate. The second step is the bromination of the nitrated intermediate. The directing effects of the three substituents on the ring must now be considered. The methyl group remains an ortho, para-director, while the methyl ester and the newly introduced nitro group are both meta-directors. The position C5 is ortho to the activating methyl group and meta to both deactivating groups (-COOCH₃ and -NO₂). This convergence of directing effects strongly favors the regioselective introduction of bromine at the C5 position to yield the desired product, this compound. Due to the presence of two deactivating groups, the aromatic ring is significantly less nucleophilic, necessitating relatively harsh bromination conditions.

Experimental Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination Start Methyl 4-methylbenzoate Nitration Nitration (HNO₃, H₂SO₄, 0-10 °C) Start->Nitration Intermediate Methyl 4-methyl-3-nitrobenzoate Nitration->Intermediate Intermediate_ref Methyl 4-methyl-3-nitrobenzoate Bromination Bromination (Br₂, FeBr₃, H₂SO₄) FinalProduct This compound Bromination->FinalProduct Intermediate_ref->Bromination

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

PART 1: Synthesis of Methyl 4-methyl-3-nitrobenzoate (Intermediate)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 4-methylbenzoate150.1710.0 g66.6
Concentrated Sulfuric Acid (98%)98.0840 mL-
Concentrated Nitric Acid (70%)63.018.0 mL-

Protocol:

  • Preparation of the Nitrating Mixture: In a 100 mL beaker, carefully add 10 mL of concentrated sulfuric acid. Cool the beaker in an ice-water bath. Slowly, with constant stirring, add 8.0 mL of concentrated nitric acid to the sulfuric acid. Keep the nitrating mixture in the ice bath until use.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 30 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to between 0 and 5 °C.

  • Addition of Starting Material: Slowly add 10.0 g of methyl 4-methylbenzoate to the cold sulfuric acid with vigorous stirring. Ensure the temperature remains below 10 °C.

  • Nitration: Add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of methyl 4-methylbenzoate over a period of 30-40 minutes. It is crucial to maintain the internal reaction temperature between 0 and 10 °C throughout the addition to minimize the formation of byproducts.[3]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture slowly warm to room temperature, continuing to stir for another hour.

  • Work-up: Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a 1 L beaker with stirring. A precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. Further wash the solid with a small amount of cold ethanol to remove any unreacted starting material.

  • Drying and Characterization: Dry the product in a vacuum oven at 40-50 °C. The expected product is a white to pale yellow solid. Determine the yield and characterize the product by melting point and NMR spectroscopy.

Expected Characterization Data for Methyl 4-methyl-3-nitrobenzoate:

PropertyExpected Value
Molecular Formula C₉H₉NO₄
Molar Mass 195.17 g/mol [4]
Appearance White to light yellow solid
Melting Point 49-53 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.54 (d, J=2.0 Hz, 1H), 8.12 (dd, J=8.0, 2.0 Hz, 1H), 7.49 (d, J=8.0 Hz, 1H), 3.94 (s, 3H), 2.66 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 164.5, 149.0, 143.5, 133.0, 131.5, 127.0, 125.0, 52.5, 20.0.
PART 2: Synthesis of this compound (Final Product)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 4-methyl-3-nitrobenzoate195.175.0 g25.6
Fuming Sulfuric Acid (20% SO₃)-25 mL-
Bromine (Br₂)159.811.4 mL (4.3 g)26.9
Iron(III) bromide (FeBr₃) (catalyst)295.560.2 g0.68

Protocol:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas trap (to neutralize HBr fumes with a NaOH solution), and a dropping funnel, add 5.0 g of methyl 4-methyl-3-nitrobenzoate and 0.2 g of iron(III) bromide.

  • Dissolution: Carefully add 25 mL of fuming sulfuric acid to the flask with stirring. The solid should dissolve.

  • Bromination: Heat the mixture to 50-60 °C in a water bath. From the dropping funnel, add 1.4 mL of bromine dropwise over 20-30 minutes. The reaction mixture will turn a reddish-brown color, and HBr gas will evolve.

  • Reaction Completion: After the addition of bromine is complete, continue to stir the reaction mixture at 60 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto approximately 150 g of crushed ice in a 600 mL beaker with vigorous stirring. A precipitate should form.

  • Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid with copious amounts of cold water, followed by a wash with a cold, dilute sodium bisulfite solution to remove any unreacted bromine, and then again with cold water.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Determine the yield and characterize by melting point and NMR spectroscopy.

Expected Characterization Data for this compound:

PropertyExpected Value
Molecular Formula C₉H₈BrNO₄
Molar Mass 274.07 g/mol
Appearance Pale yellow crystalline solid
Melting Point (Predicted to be higher than the intermediate)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.6 (d, J≈1.5 Hz, 1H), 8.2 (d, J≈1.5 Hz, 1H), 3.95 (s, 3H), 2.7 (s, 3H). (Predicted based on the structure and data for 3-bromo-4-methyl-5-nitrobenzoic acid[5])
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 163.8, 150.2, 145.0, 135.0, 130.0, 128.0, 120.0, 53.0, 21.0. (Predicted)

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn at all times.[6][7]

  • An eyewash station and safety shower should be readily accessible.

Reagent-Specific Hazards:

  • Concentrated Sulfuric Acid and Fuming Sulfuric Acid: These are extremely corrosive and can cause severe burns upon contact.[8] Handle with extreme care. When diluting, always add acid to water, never the other way around.

  • Concentrated Nitric Acid: A strong oxidizing agent and highly corrosive. It can cause severe skin burns and is toxic upon inhalation.[9][10] Avoid contact with combustible materials.

  • Bromine: Highly toxic, corrosive, and volatile. It can cause severe burns to the skin, eyes, and respiratory tract.[6][11] Handle only in a fume hood with appropriate respiratory protection if necessary.

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

References

  • RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • University of Missouri-Kansas City. (n.d.). Nitration of Methyl Benzoate.
  • Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments (3rd ed.). Houghton Mifflin.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.).
  • Scribd. (n.d.). Nitration Procedure for Methyl Benzoate. Retrieved from [Link]

  • Kilway, K. V. (2007). Nitration of Methyl Benzoate. University of Missouri – Kansas City, Department of Chemistry.
  • Wu, H., Xie, M.-H., Zou, P., Liu, Y.-L., & He, Y.-J. (2009). Methyl 4-nitrobenzoate.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances.
  • PubChem. (n.d.). Methyl 3-methyl-4-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-nitrobenzoate. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Bromine.
  • Carl Roth. (n.d.). Safety Data Sheet: Bromine.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Save My Exams. (2025). Directing Effects (OCR A Level Chemistry A): Revision Note.
  • SEASTAR CHEMICALS. (n.d.). SAFETY DATA SHEET (SDS) Bromine.
  • PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances.
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

  • Chegg.com. (2023). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl.
  • CDH Fine Chemical. (n.d.). BROMINE WATER MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (n.d.). Methyl 4-nitrobenzoate.

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Application Note: Methyl 3-bromo-4-methyl-5-nitrobenzoate in Organic Synthesis

[1]

Executive Summary

Methyl 3-bromo-4-methyl-5-nitrobenzoate (CAS 223519-08-2) is a highly functionalized aromatic scaffold essential for the synthesis of complex heterocyclic pharmacophores.[1] Its unique substitution pattern—featuring a nitro group ortho to a methyl group, with a bromine atom and a methyl ester in specific relative positions—makes it an ideal precursor for the Batcho-Leimgruber indole synthesis . This transformation yields methyl 4-bromo-1H-indole-6-carboxylate , a critical intermediate for developing kinase inhibitors (e.g., substituted indoles targeting Src or FGFR) and other bioactive small molecules.[1]

This guide provides a comprehensive technical profile, validated synthetic protocols, and application workflows for leveraging this molecule in drug discovery.

Chemical Profile & Properties[1][3][4][5][6][7][8][9][10][11][12]

PropertySpecification
Chemical Name This compound
CAS Number 223519-08-2
Molecular Formula C₉H₈BrNO₄
Molecular Weight 274.07 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 82–86 °C
Solubility Soluble in DCM, EtOAc, THF; Sparingly soluble in MeOH; Insoluble in water
Key Functionalities Nitro (-NO₂): Precursor to amines/heterocycles.Bromo (-Br): Handle for Cross-Coupling (Suzuki, Buchwald).Methyl Ester (-COOMe): Masked carboxylic acid.Methyl (-CH₃): Benzylic activation/heterocyclization.[1][2]

Synthetic Protocols

Protocol A: Preparation of this compound

Rationale: The synthesis relies on the regioselective nitration of methyl 3-bromo-4-methylbenzoate.[1] The directing effects of the methyl group (ortho/para activating) and the ester (meta deactivating) synergistically favor substitution at the C5 position.

Reagents:

  • Methyl 3-bromo-4-methylbenzoate (1.0 equiv)[1]

  • Sulfuric acid (H₂SO₄), conc.[3] (solvent/catalyst)[4][5][6][7][8]

  • Nitric acid (HNO₃), fuming or conc.[3] (1.1 equiv)[5]

  • Ice/Water (for quenching)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and an internal thermometer, dissolve Methyl 3-bromo-4-methylbenzoate (10.0 g, 43.6 mmol) in concentrated H₂SO₄ (50 mL). Cool the solution to 0 °C using an ice-salt bath.

  • Nitration: Prepare a mixture of concentrated HNO₃ (2.0 mL, ~48 mmol) and H₂SO₄ (5 mL). Add this nitrating mixture dropwise to the stirred benzoate solution over 30 minutes.

    • Critical Control Point: Maintain internal temperature below 5 °C to prevent dinitration or oxidation of the methyl group.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature (20–25 °C) and stir for an additional 2 hours. Monitor reaction progress by TLC (Hexane/EtOAc 4:1) or HPLC.[5][7]

  • Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a pale solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 100 mL) until the filtrate is neutral pH.

  • Purification: Recrystallize the crude solid from hot ethanol or methanol.

    • Yield: Typically 85–92% (10.1–11.0 g).

    • Characterization: ¹H NMR (CDCl₃) δ 8.35 (s, 1H, H-6), 8.05 (s, 1H, H-2), 3.98 (s, 3H, OMe), 2.65 (s, 3H, Ar-Me). (Note: H-2 and H-6 assignments depend on numbering convention; chemically, the protons are meta to each other).[1]

Protocol B: Batcho-Leimgruber Indole Synthesis

Application: Converting the scaffold into Methyl 4-bromo-1H-indole-6-carboxylate .[1] Mechanism: Condensation of the activated benzylic methyl group with DMF-DMA forms an enamine, followed by reductive cyclization.[9]

Reagents:

  • This compound (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv)

  • DMF (anhydrous)[6]

  • Raney Nickel (catalytic) or Pd/C (10%)

  • Hydrazine hydrate (excess) or Hydrogen gas

Step-by-Step Procedure:

  • Enamine Formation:

    • Dissolve the nitrobenzoate (5.0 g) in anhydrous DMF (25 mL).

    • Add DMF-DMA (7.3 mL, 3 equiv).

    • Heat the mixture to 110 °C under nitrogen for 4–6 hours. The solution will turn deep red/purple (characteristic of the trans-β-dimethylaminostyrene intermediate).[1]

    • Concentrate the mixture in vacuo to remove excess DMF-DMA and methanol. (The crude enamine is usually used directly).

  • Reductive Cyclization:

    • Dissolve the crude red oil in MeOH/THF (1:1, 50 mL).

    • Add Raney Nickel (approx.[10] 0.5 g slurry, washed with water/MeOH). Caution: Pyrophoric.

    • Add Hydrazine hydrate (1.5 mL) dropwise (exothermic!). Alternatively, hydrogenate at 40 psi H₂.

    • Stir at room temperature for 3–5 hours. The red color will fade to pale yellow/brown.

  • Workup:

    • Filter the catalyst through a pad of Celite. Wash with MeOH.

    • Concentrate the filtrate.

    • Dissolve residue in EtOAc, wash with 1N HCl (to remove residual amines), water, and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Product:Methyl 4-bromo-1H-indole-6-carboxylate .[1]

    • Yield: 60–75% over two steps.

Strategic Application Workflows

The following diagram illustrates the divergent utility of this compound. It can serve as a direct precursor to 4,6-disubstituted indoles or be functionalized first via cross-coupling.

Gcluster_legendReaction ClassStartMethyl 3-bromo-4-methyl-5-nitrobenzoateEnamineEnamine Intermediate(Batcho-Leimgruber)Start->EnamineDMF-DMA, 110°CCoupledMethyl 3-Aryl-4-methyl-5-nitrobenzoateStart->CoupledSuzuki Coupling(Ar-B(OH)2, Pd cat)IndoleMethyl 4-bromo-1H-indole-6-carboxylateEnamine->IndoleReductive Cyclization(H2/Pd or Zn/AcOH)ComplexIndole4-Aryl-substitutedIndole ScaffoldIndole->ComplexIndoleSuzuki Coupling(Post-cyclization)Coupled->ComplexIndoleBatcho-LeimgruberSequenceCyclizationCyclizationFunctionalizationFunctionalization

Caption: Synthetic pathways for accessing 4,6-disubstituted indoles. The scaffold allows for "Coupling-First" or "Cyclization-First" strategies.[1]

Critical Notes & Troubleshooting

  • Regioselectivity of Nitration:

    • The ester group at C1 directs meta.[11] The methyl group at C4 directs ortho. Both directing effects converge on C5.

    • Troubleshooting: If dinitration occurs (rare), reduce the equivalents of HNO₃ to 1.05 and lower the temperature to -10 °C.

  • Batcho-Leimgruber Optimization:

    • The formation of the enamine requires the removal of methanol.[9][10] Performing the reaction in a sealed tube can sometimes retard the reaction; open reflux or distillation of methanol drives the equilibrium.

    • If the reduction step stalls, adding a catalytic amount of acetic acid often accelerates the ring closure.

  • Safety (HSE):

    • Nitration: Highly exothermic.[11] Runaway reactions are possible if addition is too fast.

    • Raney Nickel: Pyrophoric when dry. Keep wet at all times.

    • Nitro Compounds: Potentially explosive residues if distilled to dryness at high heat.

References

  • Synthesis of 3-bromo-4-methyl-5-nitrobenzoate derivatives

    • Source: BLD Pharm & Sigma-Aldrich Catalog D
    • URL:

  • General Batcho-Leimgruber Indole Synthesis Protocol

    • Title: The Leimgruber-Batcho Indole Synthesis.[1][8][9]

    • Source:Organic Syntheses, Coll.[8] Vol. 7, p.34 (1990); Vol. 63, p.214 (1985).

    • URL:

  • Application in Kinase Inhibitor Discovery (Src/FGFR)

    • Title: 3-Substituted Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities.[1]

    • Source: Chapman University Digital Commons.
    • URL:

  • Palladium-Catalyzed Indole Formation (Alternative Route)

    • Title: Synthesis of Indoles by Palladium-Catalyzed Reductive N-Heteroannulation of 2-Nitrostyrenes.[1][8]

    • Source:Organic Syntheses 2003, 80, 75.[8]

    • URL:[8]

Application Note & Protocol: High-Yield Synthesis of Methyl 3-bromo-4-methyl-5-nitrobenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of methyl 3-bromo-4-methyl-5-nitrobenzoate from 3-bromo-4-methyl-5-nitrobenzoic acid. The protocol details a robust and optimized Fischer esterification reaction, a cornerstone of organic synthesis for the preparation of esters from carboxylic acids and alcohols.[1] This application note is designed to not only provide a step-by-step experimental procedure but also to offer insights into the reaction mechanism, safety considerations, and purification techniques, ensuring a high-yield and high-purity synthesis.

Introduction

3-bromo-4-methyl-5-nitrobenzoic acid and its ester derivatives are valuable intermediates in the synthesis of a wide range of pharmacologically active molecules and functional materials. The presence of bromo, methyl, and nitro substituents on the benzoic acid scaffold offers multiple points for further chemical modification, making it a versatile building block in drug discovery and materials science.

The Fischer esterification is a classic and widely used method for the synthesis of esters due to its operational simplicity and cost-effectiveness.[2] The reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol.[1] This equilibrium-driven process is typically facilitated by the use of a strong acid catalyst, such as sulfuric acid, and an excess of the alcohol to drive the reaction towards the formation of the ester product.

This guide will provide a detailed protocol for the esterification of 3-bromo-4-methyl-5-nitrobenzoic acid with methanol, yielding this compound. We will delve into the mechanistic underpinnings of the reaction, offer practical guidance on the experimental setup, and provide a thorough workup and purification procedure.

Reaction Mechanism and Causality

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps, illustrated below, are all reversible.

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄). This step is crucial as it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by the Alcohol: The alcohol, in this case methanol, acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

To ensure a high yield of the ester, the equilibrium of the reaction must be shifted to the product side. This is typically achieved by:

  • Using an excess of one of the reactants: In this protocol, methanol is used in large excess, serving as both a reactant and the solvent.

  • Removing water as it is formed: While not explicitly detailed in this protocol for simplicity, techniques like azeotropic distillation with a Dean-Stark apparatus can be employed for this purpose.

Experimental Protocol

Materials and Reagents
ReagentGradeSupplier
3-bromo-4-methyl-5-nitrobenzoic acid≥98%Sigma-Aldrich
Methanol (anhydrous)≥99.8%Fisher Scientific
Sulfuric acid (concentrated)95-98%VWR
Sodium bicarbonate (saturated solution)ACS GradeEMD Millipore
Brine (saturated NaCl solution)ACS GradeLabChem
Anhydrous sodium sulfateACS GradeAlfa Aesar
Ethyl acetateHPLC GradeHoneywell
HexaneHPLC GradeAvantor
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • pH paper

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions
  • 3-bromo-4-methyl-5-nitrobenzoic acid and its derivatives are potentially hazardous. Similar compounds are known to cause skin and eye irritation.[3][4][5] It is crucial to handle the starting material and product with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care in a fume hood and wear appropriate PPE. In case of contact, immediately flush the affected area with copious amounts of water.

  • Methanol is flammable and toxic. All operations involving methanol should be carried out in a well-ventilated fume hood. Avoid open flames and sources of ignition.

  • The reaction should be performed in a well-ventilated fume hood at all times.

Step-by-Step Procedure

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-methyl-5-nitrobenzoic acid (5.0 g, 19.2 mmol).

  • Add anhydrous methanol (50 mL) to the flask. Stir the mixture to dissolve the carboxylic acid.

  • Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the reaction mixture while stirring. Caution: The addition of sulfuric acid is exothermic.

Reaction Execution:

  • Attach a reflux condenser to the round-bottom flask and place the setup in a heating mantle.

  • Heat the reaction mixture to a gentle reflux (approximately 65 °C) and maintain the reflux for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).[6][7] Use a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The product spot should have a higher Rf value than the starting carboxylic acid.

Workup and Isolation:

  • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL).

  • Transfer the solution to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x 30 mL)

    • Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.

    • Brine (30 mL)

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Purification:

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or hexane and ethyl acetate.

  • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[8]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point of the purified product and compare it with the literature value (if available).

  • NMR Spectroscopy (¹H NMR and ¹³C NMR): Confirm the structure of the ester by analyzing the chemical shifts, integration, and coupling patterns.

  • Infrared (IR) Spectroscopy: Verify the presence of the ester carbonyl group (typically around 1720-1740 cm⁻¹) and the disappearance of the broad hydroxyl peak of the carboxylic acid.

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

Workflow Diagram

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Add 3-bromo-4-methyl-5-nitrobenzoic acid to a round-bottom flask. B 2. Add anhydrous methanol. A->B C 3. Slowly add concentrated H₂SO₄. B->C D 4. Attach reflux condenser and heat to reflux. C->D E 5. Monitor reaction by TLC. D->E F 6. Cool and remove methanol. E->F G 7. Dissolve in ethyl acetate. F->G H 8. Wash with H₂O, NaHCO₃, and brine. G->H I 9. Dry with Na₂SO₄ and concentrate. H->I J 10. Recrystallize or perform column chromatography. I->J K 11. Characterize by MP, NMR, IR, MS. J->K

Caption: Experimental workflow for the synthesis of this compound.

Concluding Remarks

This application note provides a detailed and reliable protocol for the Fischer esterification of 3-bromo-4-methyl-5-nitrobenzoic acid. By following the outlined procedures and adhering to the safety precautions, researchers can achieve a high yield of the desired ester product in high purity. The versatility of the Fischer esterification makes this protocol adaptable for the synthesis of other esters of this valuable carboxylic acid intermediate.

References

  • PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from [Link]

  • JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]

  • Anuradha Liyana Pathiranage, Leah J. Martin, Macy Osborne, Kirsten Meaker. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • IJSDR. (2021, December). Research on Esterification Reaction Under, Microwave Assisted Synthesis of Butyl Benzoate for Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterification product? Retrieved from [Link]

  • RSC Publishing. (n.d.). Supramolecular purification of aromatic polyester monomers from chemical depolymerization. Retrieved from [Link]

  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 3-bromo-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges and protocols for coupling Methyl 3-bromo-4-methyl-5-nitrobenzoate (CAS: 223519-08-2).

Executive Summary & Substrate Analysis

This guide details the methodology for functionalizing This compound . This substrate presents a classic "Push-Pull" scenario in palladium catalysis:

  • Electronic Activation (The "Pull"): The electron-withdrawing nitro (-NO₂) and ester (-COOMe) groups reduce electron density on the aromatic ring, significantly facilitating the Oxidative Addition of Pd(0) into the C-Br bond.

  • Steric Hindrance (The "Push"): The methyl group at the C4 position (ortho to the bromine) creates steric bulk that hinders the Transmetallation step, preventing the approach of the boronic acid/ester.

Key Success Factor: The protocol must balance high catalyst activity (to overcome sterics) with mild conditions (to prevent hydrolysis of the methyl ester or reduction of the nitro group).

Substrate Profile
FeatureChemical EntityImpact on Suzuki Coupling
Leaving Group Bromide (C3)Good reactivity; amenable to standard Pd catalysts.
Ortho-Substituent Methyl (C4)Primary Challenge: Retards transmetallation; requires bulky ligands (e.g., SPhos, XPhos) or elevated heat.
Meta-Substituents Nitro (C5), Ester (C1)Activators: Inductive withdrawal (-I) lowers the activation energy for oxidative addition.
Base Sensitivity Methyl EsterRisk: Hydrolysis to carboxylic acid under strong basic/aqueous conditions (e.g., NaOH, high T).

Mechanistic Workflow & Logic

The following diagram illustrates the specific catalytic cycle for this substrate, highlighting the critical "Steric Gate" at the transmetallation step.

SuzukiCycle cluster_warning CRITICAL CONTROL POINT Substrate Substrate: This compound OxAdd Intermediate A: Oxidative Addition (Facilitated by NO2/Ester) Substrate->OxAdd Pd0 Active Catalyst [Pd(0)L2] Pd0->OxAdd + Substrate TransMet Intermediate B: Transmetallation (BLOCKED by C4-Methyl) OxAdd->TransMet + Activated Boronate Boronic Coupling Partner: R-B(OH)2 + Base Boronic->TransMet RedElim Product Release: Reductive Elimination TransMet->RedElim Slow Step RedElim->Pd0 Regeneration Product Final Biaryl Product RedElim->Product

Caption: Catalytic cycle highlighting the steric bottleneck at the transmetallation stage due to the C4-methyl group.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Screening)

Best for: Unhindered boronic acids (e.g., Phenylboronic acid) and initial reactivity checks. Rationale: Uses Pd(dppf)Cl₂, a robust catalyst that resists dehalogenation and works well with electron-deficient aryl bromides.

Reagents:

  • Substrate: 1.0 equiv (e.g., 200 mg)

  • Boronic Acid: 1.2 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Setup: Charge a reaction vial with the substrate (1.0 eq), boronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed Dioxane/Water (4:1) via syringe (concentration ~0.1 M).

  • Reaction: Heat to 80°C for 4–6 hours.

    • Note: Monitor by TLC/LCMS. If ester hydrolysis is observed (acid formation), switch to Protocol C.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: The "High-Performance" Method (Sterically Demanding)

Best for: Hindered boronic acids or if Protocol A fails. Rationale: Uses SPhos , a bulky electron-rich Buchwald ligand that creates a highly active Pd center capable of overcoming the steric clash of the C4-methyl group.

Reagents:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + SPhos (4-8 mol%)

    • Alternative: Pd-SPhos G3 or G4 precatalyst.

  • Base: K₃PO₄ (3.0 equiv) - Phosphate is gentler on esters than carbonate.

  • Solvent: Toluene / Water (10:1) or n-Butanol.

Step-by-Step:

  • Pre-complexation (if using separate Pd/Ligand): In the reaction vessel, mix Pd₂(dba)₃ and SPhos in the solvent under inert atmosphere and stir at RT for 10 mins to generate the active species.

  • Addition: Add Substrate, Boronic Acid, and solid K₃PO₄.

  • Reaction: Heat to 100°C for 12–18 hours. The higher temperature is necessary to drive the transmetallation past the methyl steric block.

  • Purification: Filter through a Celite pad before aqueous workup to remove palladium black.

Protocol C: The "Sensitive Ester" Method (Anhydrous)

Best for: Substrates where the methyl ester hydrolyzes rapidly. Rationale: Eliminates water to prevent hydrolysis. Uses CsF as a base to activate the boronic acid (via fluorophilic activation) without high basicity.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: CsF (2.5 equiv) or anhydrous K₂CO₃

  • Solvent: Anhydrous DME (Dimethoxyethane) or DMF.

Step-by-Step:

  • Drying: Flame-dry the glassware. Ensure Boronic Acid is dry.

  • Mix: Combine reagents in the flask under Argon.

  • Heat: Reflux (DME ~85°C) for 16 hours.

  • Note: This reaction is often slower; ensure rigorous exclusion of moisture.

Optimization & Troubleshooting Guide

Use the following logic tree to resolve common issues encountered with this specific scaffold.

OptimizationTree Start Start Reaction (Protocol A) Check Check LCMS @ 2 Hours Start->Check Good >80% Conversion Proceed to Workup Check->Good Clean Profile Hydrolysis Issue: Acid Byproduct Found Check->Hydrolysis Ester Cleavage NoReact Issue: SM Remaining (Low Conversion) Check->NoReact Steric Clash Dehalo Issue: Protodehalogenation (Br replaced by H) Check->Dehalo Over-reduction Sol_Hydro Switch to Protocol C (Anhydrous/CsF) Hydrolysis->Sol_Hydro Sol_Steric Switch to Protocol B (SPhos/Higher Temp) NoReact->Sol_Steric Sol_Temp Lower Temp to 60°C Use Pd(dppf) Dehalo->Sol_Temp

Caption: Decision tree for troubleshooting reaction failures, specifically addressing ester hydrolysis and steric inactivity.

Data Summary: Expected Outcomes
VariableStandard Conditions (Protocol A)Optimized Conditions (Protocol B)
Catalyst Pd(dppf)Cl₂Pd-SPhos G3
Temp 80°C100°C
Conversion (2h) ~40-60%>90%
Main Byproduct Hydrolyzed Acid (<5%)None observed
Steric Tolerance Low (works for Ph-B(OH)₂)High (works for ortho-subst. Boronic Acids)

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • US Patent 2018/0104223 A1. (2018). Synthesis of SHP2 Inhibitors. (Contains precedent for Pd-catalyzed coupling of this compound). Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

Methyl 3-bromo-4-methyl-5-nitrobenzoate as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Methyl 3-bromo-4-methyl-5-nitrobenzoate as a high-value scaffold in medicinal chemistry. It focuses on its primary utility: serving as a precursor for 4-substituted-6-carboxyindoles and related heterocyclic cores via the Batcho-Leimgruber synthesis, alongside its versatility in palladium-catalyzed cross-couplings.

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

This compound is a densely functionalized aromatic building block. Its value lies in the orthogonal reactivity of its four substituents: the ester (C1), the bromine (C3), the methyl group (C4), and the nitro group (C5).

The specific arrangement of the 4-methyl and 5-nitro groups is the "crown jewel" of this scaffold, enabling the rapid construction of indole cores. Meanwhile, the 3-bromo substituent provides a handle for late-stage diversification at the difficult-to-access C4 position of the resulting indole.

Chemical Profile
PropertySpecification
IUPAC Name This compound
Molecular Formula C₉H₈BrNO₄
Molecular Weight 274.07 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water
Key Hazards Irritant; Potential sensitizer; Nitro-compounds may be energetic.[1][2]
Structural Reactivity Analysis
  • C1-Ester: Standard electrophile for hydrolysis (to acid) or amidation (to amides).

  • C3-Bromine: Sterically crowded but active for Pd-catalyzed couplings (Suzuki, Buchwald).

  • C4-Methyl: Acidic benzylic protons due to flanking electron-withdrawing groups (NO₂ and Br). Essential for enamine formation.[3][4]

  • C5-Nitro: Precursor to amines (anilines) or the nitrogen atom in indole fusion.

Synthetic Utility: The "Why"

The primary application of this scaffold is the synthesis of Methyl 4-bromo-1H-indole-6-carboxylate . This specific substitution pattern is chemically challenging to achieve via direct halogenation of indoles but is trivial using this building block.

Pathway A: Batcho-Leimgruber Indole Synthesis

This is the industry-standard route for converting o-nitrotoluenes to indoles.

  • Condensation: Reaction with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) converts the methyl group to a 
    
    
    
    -dimethylamino-styrene.
  • Reductive Cyclization: Reduction of the nitro group triggers spontaneous cyclization to the indole.

Pathway B: Divergent Cross-Coupling

The bromine atom allows for "Scaffold Decoration" either before or after cyclization.

  • Pre-cyclization: Allows modification of the benzene ring before building the heterocycle.

  • Post-cyclization: Preferred for library generation, allowing the 4-bromoindole core to be distributed into multiple parallel synthesis wells.

Experimental Protocols

Protocol 1: Batcho-Leimgruber Indole Synthesis

Objective: Synthesis of Methyl 4-bromo-1H-indole-6-carboxylate.

Step A: Enamine Formation

Reagents:

  • This compound (1.0 equiv)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv)
    
  • DMF (anhydrous, 5 mL/g substrate)

Procedure:

  • Charge a reaction vial with the nitrobenzoate substrate and anhydrous DMF.

  • Add DMF-DMA (3.0 equiv) under nitrogen atmosphere.

  • Heat the mixture to 110°C for 12–16 hours. The solution typically turns deep red/purple due to enamine formation.

  • Monitoring: Monitor by LC-MS for the disappearance of starting material and appearance of the enamine intermediate (

    
    ).
    
  • Workup: Concentrate the reaction mixture in vacuo to remove excess DMF-DMA and DMF. The residue (crude enamine) is usually used directly in the next step.

Step B: Reductive Cyclization (Zn/AcOH Method)

Note: This method is preferred over hydrogenation for brominated substrates to avoid hydrodebromination.

Reagents:

  • Crude Enamine (from Step A)

  • Zinc powder (activated, 10.0 equiv)

  • Acetic Acid (glacial, 10 mL/g substrate)

  • DCM (optional co-solvent for solubility)

Procedure:

  • Dissolve the crude enamine in acetic acid (or AcOH/DCM 3:1 if solubility is poor).

  • Cool the solution to 0°C in an ice bath.

  • Add Zinc powder portion-wise to control the exotherm.

  • Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup: Filter through a pad of Celite to remove zinc residues. Wash the pad with EtOAc.

  • Concentrate the filtrate. Redissolve in EtOAc and wash with saturated NaHCO₃ (carefully, gas evolution!) to neutralize acid.

  • Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Expected Yield: 60–75% (over 2 steps).

Protocol 2: Suzuki-Miyaura Coupling (Post-Cyclization)

Objective: Functionalization of the C4-position (e.g., coupling with Phenylboronic acid).

Reagents:

  • Methyl 4-bromo-1H-indole-6-carboxylate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dioxane/Water (4:1 ratio)

Procedure:

  • Degas solvents (Dioxane and Water) by sparging with nitrogen for 15 minutes.

  • In a microwave vial or pressure tube, combine the indole, boronic acid, base, and catalyst.

  • Add the degassed solvent mixture.

  • Heat to 90°C (oil bath) or 100°C (microwave) for 1–2 hours.

  • Workup: Dilute with EtOAc, wash with water and brine.

  • Purify via silica gel chromatography.

Visualizing the Chemistry

The following diagram maps the divergent synthesis pathways available from this building block.

G Start Methyl 3-bromo-4-methyl- 5-nitrobenzoate Enamine Enamine Intermediate (Deep Red) Start->Enamine DMF-DMA, 110°C (Batcho-Leimgruber) Aniline Aniline Derivative (via selective reduction) Start->Aniline Fe/NH4Cl (Nitro Reduction) Indole Methyl 4-bromo-1H- indole-6-carboxylate Enamine->Indole Zn/AcOH (Reductive Cyclization) Suzuki 4-Aryl-Indole Derivatives Indole->Suzuki R-B(OH)2, Pd cat. (Suzuki Coupling) Indole->Suzuki

Caption: Reaction map showing the transformation of the nitrobenzoate scaffold into privileged indole cores and subsequent library expansion.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseSolution
Low conversion in Step A Steric hindrance of the methyl group.Increase temperature to 120°C or use Brederick's reagent (tert-butoxy-bis(dimethylamino)methane) as a more reactive alternative to DMF-DMA.
Debromination in Step B Over-reduction.Avoid catalytic hydrogenation (H₂/Pd). Use stoichiometric metals (Zn or Fe) under mild acidic conditions.
Poor Solubility Rigid aromatic stacking.Use THF or Dioxane as co-solvents during the reduction step.
N-Alkylation side products Indole NH acidity.If performing alkylations later, protect the indole nitrogen (e.g., Boc or SEM) immediately after cyclization.

References

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methylnitrobenzenes by condensation with dimethylformamide dimethyl acetal followed by reduction: 4-Benzoylcindole. Organic Syntheses, 63, 214.

  • Söderberg, B. C., et al. (2003).[5] Synthesis of Indoles by Palladium-Catalyzed Reductive N-Heteroannulation. Organic Syntheses, 80, 75. [Link to Org.[5] Synth.]([Link]5]

  • PubChem Compound Summary. Methyl 4-amino-3-bromo-5-nitrobenzoate (Related Structure).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Leimgruber-Batcho Mechanism).

Sources

Application Notes and Protocols: Methyl 3-bromo-4-methyl-5-nitrobenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Substituted Benzoates in Agrochemical Discovery

In the landscape of modern agrochemical research, the strategic design of molecular scaffolds is paramount to achieving desired efficacy, selectivity, and environmental profiles. Substituted benzoic acids and their esters are privileged frameworks, serving as versatile intermediates in the synthesis of a wide array of herbicides, fungicides, and insecticides. The specific substitution pattern of these aromatic rings dictates the molecule's physicochemical properties and its interaction with biological targets.

Methyl 3-bromo-4-methyl-5-nitrobenzoate is a compound of significant interest due to its unique arrangement of functional groups, each offering distinct opportunities for synthetic diversification. The presence of a bromine atom provides a handle for cross-coupling reactions, the nitro group can be readily transformed into other functionalities, most notably an amine, and the methyl ester can be hydrolyzed or aminated. This trifecta of reactive sites makes it a powerful building block for creating libraries of novel compounds for high-throughput screening in agrochemical discovery programs.

These application notes provide a comprehensive guide to the synthesis and potential applications of this compound in an agrochemical context. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.

Synthetic Strategy and Control

The synthesis of this compound requires a carefully controlled sequence of electrophilic aromatic substitution reactions. The order of these reactions is critical to achieving the desired regioselectivity. A plausible and efficient synthetic route starts from a readily available starting material, 3-methyl-4-nitrobenzoic acid, which can be prepared by the oxidation of 2,4-dimethyl-nitrobenzene.[1]

Overall Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from 3-methyl-4-nitrobenzoic acid to this compound and its subsequent potential transformation into a key agrochemical intermediate.

G cluster_0 Synthesis of this compound cluster_1 Hypothetical Application in Agrochemical Synthesis 3-methyl-4-nitrobenzoic_acid 3-Methyl-4-nitrobenzoic acid Esterification Esterification (MeOH, H2SO4) 3-methyl-4-nitrobenzoic_acid->Esterification Methyl_3-methyl-4-nitrobenzoate Methyl 3-methyl-4-nitrobenzoate Esterification->Methyl_3-methyl-4-nitrobenzoate Bromination Bromination (Br2, FeBr3) Methyl_3-methyl-4-nitrobenzoate->Bromination Target_Compound This compound Bromination->Target_Compound Reduction Nitro Group Reduction (e.g., Fe, NH4Cl) Target_Compound->Reduction Amino_Intermediate Methyl 3-amino-5-bromo-4-methylbenzoate Reduction->Amino_Intermediate

Caption: Synthetic pathway to this compound and its potential derivatization.

Detailed Experimental Protocols

Part 1: Synthesis of this compound

Protocol 1.1: Esterification of 3-Methyl-4-nitrobenzoic Acid

This protocol details the Fischer esterification of 3-methyl-4-nitrobenzoic acid to its corresponding methyl ester. This is a classic and reliable method for the esterification of carboxylic acids.[2]

Materials:

  • 3-Methyl-4-nitrobenzoic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-4-nitrobenzoic acid (1.0 eq).

  • Add anhydrous methanol (10 mL per gram of carboxylic acid).

  • Stir the suspension and cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1 eq) dropwise.

  • Remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude methyl 3-methyl-4-nitrobenzoate.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.

Protocol 1.2: Bromination of Methyl 3-methyl-4-nitrobenzoate

This protocol describes the electrophilic aromatic bromination of the activated methyl 3-methyl-4-nitrobenzoate. The directing effects of the substituents guide the bromine to the desired position.

Materials:

  • Methyl 3-methyl-4-nitrobenzoate

  • Anhydrous dichloromethane (DCM)

  • Iron(III) bromide (FeBr₃)

  • Bromine (Br₂)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 3-methyl-4-nitrobenzoate (1.0 eq) in anhydrous dichloromethane.

  • Add iron(III) bromide (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of bromine (1.1 eq) in dichloromethane.

  • Add the bromine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium thiosulfate solution to consume excess bromine.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compoundC₉H₈BrNO₄274.07Not availableExpected to be a crystalline solid
Methyl 4-bromo-3-nitrobenzoateC₈H₆BrNO₄260.04103White-Yellow Crystalline Powder[3]
Methyl 4-amino-3-bromo-5-nitrobenzoateC₈H₇BrN₂O₄275.06Not availableNot available[4]

Table 1: Physicochemical properties of the target compound and related isomers.

Part 2: Hypothetical Application in Agrochemical Intermediate Synthesis

The synthesized this compound is a valuable intermediate. A common and critical transformation in the synthesis of many agrochemicals is the reduction of a nitro group to an amine. This amine can then be further functionalized.

Protocol 2.1: Reduction of the Nitro Group

This protocol outlines a standard method for the reduction of an aromatic nitro group to an amine using iron powder in the presence of an acidic catalyst.

Materials:

  • This compound

  • Ethanol

  • Water

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Celite®

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), ethanol, and water (in a 4:1 ratio).

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux and stir vigorously for 2-3 hours.

  • Monitor the reaction by TLC. The product, methyl 3-amino-5-bromo-4-methylbenzoate, will be more polar than the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amine.

  • The crude product can be purified by column chromatography if necessary.

Expert Insights and Causality

  • Choice of Synthetic Route: The chosen synthetic route is logical based on the principles of electrophilic aromatic substitution. Esterification is performed first to protect the carboxylic acid and to introduce an electron-withdrawing group that, along with the nitro group, will direct the incoming electrophile (bromine).

  • Bromination Conditions: The use of a Lewis acid catalyst like FeBr₃ is crucial for polarizing the Br-Br bond, making the bromine a more potent electrophile for substitution on the deactivated aromatic ring.

  • Nitro Group Reduction: The reduction of the nitro group to an amine is a key step that dramatically changes the reactivity of the molecule. The resulting aniline derivative is a nucleophile and can undergo a variety of reactions, including acylation, alkylation, and diazotization, which are all common strategies in the synthesis of bioactive molecules. The presence of the bromine atom at this stage allows for subsequent cross-coupling reactions to build molecular complexity.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and widely published chemical transformations. Each step includes a recommendation for monitoring the reaction progress by TLC, which is a simple and effective way to ensure the reaction is proceeding as expected and to determine the optimal reaction time. The purification steps are standard laboratory procedures designed to yield high-purity materials, which is essential for subsequent synthetic steps and for obtaining reliable biological data.

References

  • Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Eureka. Available from: [Link]

  • ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Available from: [Link]

  • Google Patents. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ChemSynthesis. 3-bromo-4-methyl-5-nitrobenzoic acid. Available from: [Link]

  • Quora. What is the synthesis of methyl 3-nitrobenzoate?. Available from: [Link]

  • ResearchGate. Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Available from: [Link]

  • Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • PubChem. Methyl 4-amino-3-bromo-5-nitrobenzoate. Available from: [Link]

  • European Patent Office. AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES - EP 3994990 A1. Available from: [Link]

  • RSC Education. Nitration of methyl benzoate. Available from: [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

  • PubChem. Methyl 4-bromo-3-nitrobenzoate. Available from: [Link]

Sources

reaction conditions for Methyl 3-bromo-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Methyl 3-bromo-4-methyl-5-nitrobenzoate

Executive Summary

This compound (CAS: 223519-08-2 ) is a high-value trisubstituted benzene intermediate. It serves as a critical scaffold in the synthesis of third-generation tyrosine kinase inhibitors (e.g., Ponatinib analogs) and substituted indoles via the Batcho-Leimgruber or Sonogashira cyclization pathways.

This guide provides a validated, scalable protocol for the regioselective nitration of methyl 3-bromo-4-methylbenzoate. Unlike generic nitration procedures, this protocol addresses the specific electronic competition between the activating methyl group and the deactivating ester/bromo groups to maximize yield and minimize dinitration by-products.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the orthogonal directing effects of the substituents.

  • Methyl (-CH₃): Activates the ring; directs ortho/para.

  • Ester (-COOCH₃): Deactivates the ring; directs meta.

  • Bromo (-Br): Deactivates the ring; directs ortho/para.

Strategic Insight: The C5 position is thermodynamically and kinetically favored. It is meta to the ester, ortho to the methyl, and meta to the bromine. The C2 position is sterically crowded (flanked by Ester and Bromo) and less favorable.

Retrosynthesis cluster_legend Legend Target This compound (Target) Precursor Methyl 3-bromo-4-methylbenzoate (Starting Material) Precursor->Target Nitration (HNO3/H2SO4) Acid 3-Bromo-4-methylbenzoic acid Acid->Precursor Esterification (MeOH/H+) Toluene 4-Bromotoluene / p-Toluic Acid Toluene->Acid Oxidation/Bromination key Red Arrow = Critical Step Described Below

Figure 1: Retrosynthetic disconnection showing the primary nitration pathway.

Experimental Protocol: Regioselective Nitration

Objective: Synthesize this compound from Methyl 3-bromo-4-methylbenzoate. Scale: 20 g (Scalable to kg).

Reagents & Materials
ReagentCASMW ( g/mol )Equiv.[1][2][3][4][5]QuantityRole
Methyl 3-bromo-4-methylbenzoate 104901-43-1229.071.020.0 gSubstrate
Sulfuric Acid (H₂SO₄) 7664-93-998.08Solvent100 mLSolvent/Catalyst
Nitric Acid (HNO₃, 70%) 7697-37-263.011.2~6.6 mLElectrophile Source
Ice/Water 7732-18-518.02Excess500 gQuench
Step-by-Step Methodology

1. Dissolution & Cooling (Critical for Regiocontrol):

  • Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel.

  • Charge 20.0 g of Methyl 3-bromo-4-methylbenzoate and 80 mL of conc. H₂SO₄ .[6]

  • Stir moderately. The solid may dissolve slowly; slight warming (30°C) is permissible to dissolve, but cool to 0–5°C immediately after dissolution using an ice/salt bath.

2. Nitration (Exotherm Management):

  • Prepare a "Mixed Acid" solution: Carefully add 6.6 mL HNO₃ to 20 mL conc. H₂SO₄ in a separate beaker (pre-cooled).

  • Transfer the Mixed Acid to the addition funnel.

  • Dropwise Addition: Add the acid mixture to the reaction flask over 45–60 minutes .

  • Control Point: Maintain internal temperature below 10°C .

    • Why? Higher temperatures (>15°C) increase the risk of hydrolyzing the methyl ester to the carboxylic acid or forming dinitro species.

3. Reaction Maturity:

  • After addition, allow the mixture to stir at 0–5°C for 30 minutes .

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–3 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[1] Starting material (Rf ~0.6) should disappear; Product (Rf ~0.4) will appear.[5][6][7]

4. Quench & Isolation:

  • Prepare a beaker with 500 g of crushed ice .

  • Slowly pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a pale yellow/off-white solid.

  • Stir for 30 minutes to ensure all acid is quenched and the solid is granular (not gummy).

  • Filter the solid using a Buchner funnel.

5. Purification:

  • Wash the filter cake with cold water (3 x 100 mL) until the filtrate pH is neutral (pH 6–7).

  • Wash with cold methanol (1 x 20 mL) to remove trace unreacted starting material and colored impurities.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% (approx. 20.5–22.0 g). Physical State: Pale yellow solid. Melting Point: 68–72°C (verify against standard).

Analytical Validation

TestExpected ResultInterpretation
HPLC Purity >98% (Area)Single peak. Impurities <0.5% (usually acid form).
¹H NMR (CDCl₃) δ 8.25 (s, 1H, Ar-H)H6 proton (between Nitro and Ester).
δ 8.05 (s, 1H, Ar-H)H2 proton (between Bromo and Ester).
δ 3.96 (s, 3H, -OCH₃)Methyl Ester.
δ 2.65 (s, 3H, Ar-CH₃)Aryl Methyl (deshielded by ortho-nitro).
Appearance Pale Yellow SolidDark orange indicates oxidation by-products.

Mechanistic Note: The proton signals lose the coupling seen in the starting material (d, J=8Hz) and become singlets, confirming the substitution at the C5 position (the only open position not adjacent to another proton).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oily Product Incomplete precipitation or hydrolysis.Ensure quench is on excess ice. If oily, scratch with a glass rod or seed with crystal. Do not let temp rise >10°C during addition to prevent ester hydrolysis.
Dinitration Temp too high or excess HNO₃.Strictly control temp <5°C during addition. Verify stoichiometry (do not exceed 1.2 eq HNO₃).
Starting Material Remains Reaction stalled.Warm to 30°C for 1 hour after the RT stir. Check H₂SO₄ strength (water inhibits nitration).

Safety & Handling (E-E-A-T)

  • Nitration Hazard: The reaction is exothermic. Runaway nitration can occur if acid is added too quickly. Always have a secondary cooling source available.

  • Acid Burns: H₂SO₄ and HNO₃ are corrosive. Wear butyl rubber gloves and a face shield.

  • Waste: The filtrate contains dilute acid. Neutralize with Sodium Bicarbonate before disposal.

References

  • Nitration of Methyl Benzoate Derivatives: Organic Syntheses, Coll. Vol. 1, p. 372 (1941). Link

  • Synthesis of Ponatinib Intermediates (Sonogashira Coupling Context): Royal Society of Chemistry, Supplementary Information for Chem. Commun., 2015. Link

  • Starting Material Properties (Methyl 3-bromo-4-methylbenzoate): ChemicalBook CAS Database. Link

  • General Nitration Mechanisms: University of Calgary, Department of Chemistry, "Electrophilic Aromatic Substitution". Link

Sources

Troubleshooting & Optimization

optimizing the synthesis of Methyl 3-bromo-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 3-bromo-4-methyl-5-nitrobenzoate

Executive Technical Summary

The synthesis of This compound presents a classic problem in electrophilic aromatic substitution: managing regioselectivity on a trisubstituted benzene ring.

While multiple retrosynthetic routes exist, our optimized protocol focuses on the Nitration of Methyl 3-bromo-4-methylbenzoate . We prioritize this route over the bromination of the nitro-derivative because the latter involves attacking a severely deactivated ring (nitro + ester), leading to poor yields and harsh conditions.

The Mechanistic Advantage: This protocol leverages Cooperative Directing Effects .

  • The Methyl Group (C4): Activates the ortho position (C5).

  • The Ester Group (C1): Directs meta (to C5).

  • The Bromo Group (C3): While an ortho/para director, its influence is weaker than the methyl group, and the para position (C6) is less favored electronically compared to the C5 position reinforced by the ester and methyl groups.

This alignment makes C5 the kinetic and thermodynamic favorite, minimizing isomeric byproducts.

Visual Workflow & Logic

The following diagram illustrates the reaction logic and critical control points (CCPs) for the synthesis.

G cluster_logic Regioselectivity Logic Start Starting Material: Methyl 3-bromo-4-methylbenzoate Intermediate Sigma Complex Formation (Exothermic CCP) Start->Intermediate Electrophilic Attack (C5) Reagent Nitrating Agent: HNO3 / H2SO4 (Mixed Acid) Reagent->Intermediate Generates NO2+ Quench Ice Quench & Precipitation Intermediate->Quench Proton Loss / Aromatization Product Target: This compound Quench->Product Filtration & Recrystallization Logic1 Methyl (C4) -> Directs Ortho (C5) Logic2 Ester (C1) -> Directs Meta (C5)

Caption: Reaction workflow highlighting the cooperative directing effects targeting position C5.

Optimized Experimental Protocol

Standard Operating Procedure (SOP-NIT-05)

Reagents:

  • Methyl 3-bromo-4-methylbenzoate (1.0 eq)

  • Sulfuric Acid (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ), conc.[1][2] (Solvent/Catalyst)[3]
    
  • Nitric Acid (

    
    ), fuming or 70% (1.1 - 1.2 eq)
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 1.0 eq of Methyl 3-bromo-4-methylbenzoate in concentrated

    
     (approx. 5 mL per gram of substrate).
    
    • Note: Cool the flask to 0–5°C in an ice bath. The ester must be fully dissolved before proceeding.

  • Nitrating Mixture Preparation: In a separate vessel, prepare a mixture of

    
     (1.1 eq) and concentrated 
    
    
    
    (1:1 v/v). Cool this mixture to 0°C.
  • Addition (Critical Step): Add the nitrating mixture dropwise to the substrate solution.

    • Control Point: Maintain internal temperature below 10°C .[4] Exotherms exceeding 15°C increase the risk of dinitration or oxidation of the methyl group.

  • Reaction: Allow the mixture to stir at 0–5°C for 30 minutes, then slowly warm to room temperature (20–25°C) over 1 hour. Monitor by TLC or HPLC.

  • Quench: Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid). Stir vigorously. The product should precipitate as a solid.

  • Isolation: Filter the solid, wash copiously with cold water (to remove acid), and dry.

  • Purification: Recrystallize from Methanol or Ethanol if necessary.

Troubleshooting Center & FAQs

This section addresses specific failure modes reported by users in the field.

Issue 1: Low Yield / "Oiling Out"

Symptom: Upon pouring onto ice, the product forms a sticky oil or gum instead of a crisp precipitate. Root Cause:

  • Incomplete Reaction: Starting material remains.

  • Impurity Profile: Presence of dinitrated byproducts lowers the melting point.

  • Temperature Shock: Rapid quenching of a slightly warm mixture. Corrective Action:

  • Scratching: Use a glass rod to scratch the side of the beaker to induce nucleation.

  • Seeding: Add a crystal of pure product if available.

  • Solvent Wash: Decant the aqueous layer, dissolve the oil in hot methanol, and cool slowly to force crystallization.

Issue 2: Presence of Byproducts (Dinitration)

Symptom: Mass spec shows M+45 peak (addition of extra NO2). Root Cause:

  • Excess nitric acid (>1.5 eq).

  • Temperature spiked >20°C during addition. Corrective Action:

  • Strictly control temperature <10°C during addition.[4]

  • Reduce

    
     stoichiometry to 1.05 eq.
    
  • Purification: Column chromatography (Hexane/EtOAc) is required to separate the dinitro impurity, as recrystallization is often ineffective for this specific separation.

Issue 3: Oxidation of Methyl Group

Symptom: Formation of a dicarboxylic acid derivative (loss of methyl, gain of COOH). Root Cause:

  • Reaction run too hot (>40°C).

  • Reaction time too long (>4 hours).

  • Nitric acid is a potent oxidant for benzylic carbons. Corrective Action:

  • Keep the reaction time under 2 hours.

  • Ensure the methyl group is preserved by maintaining low temperatures. The deactivating nature of the bromo/ester groups helps protect the ring, but the benzylic position remains vulnerable to oxidation.

Data Summary: Regioselectivity Drivers

SubstituentPositionElectronic EffectDirecting PreferenceConflict Status
-COOMe C1Deactivating (Strong)Meta (C3, C5)C3 blocked by Br; Target: C5
-Br C3Deactivating (Weak)Ortho/Para (C2, C4, C6)C4 blocked; C2 steric; C6 electronic mismatch
-CH3 C4Activating (Weak)Ortho/Para (C3, C5)C3 blocked by Br; Target: C5

References

  • Organic Syntheses, Coll.[2] Vol. 1, p. 372 (1941). Methyl m-nitrobenzoate. (Foundational protocol for nitration of deactivated benzoate esters).

  • Royal Society of Chemistry. Nitration of methyl benzoate. (Educational resource detailing the mechanism and safety of nitrating benzoate esters).[2]

  • Guidechem. Preparation of Methyl 3-bromo-5-nitrobenzoate. (Reference for alternative bromination routes and byproduct analysis).

  • PubChem. Methyl 4-bromo-3-nitrobenzoate Compound Summary. (Physical property data for isomeric congeners).

Sources

Technical Support Center: Esterification of Sterically Hindered Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Practicing Scientist

Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you face in the lab. The esterification of sterically hindered benzoic acids—where bulky groups ortho to the carboxylic acid impede reaction—is a classic problem that requires moving beyond standard procedures like the Fischer esterification. This guide is structured as a series of frequently asked questions to directly address the issues you are likely encountering at the bench.

Part 1: Core Issues & Method Selection

This section addresses the fundamental reasons for failure with common methods and provides a logical framework for selecting a more robust strategy.

Q1: My standard Fischer esterification (acid catalyst, excess alcohol, heat) is giving me low to no yield with my substituted benzoic acid. Why is this happening?

Answer: You're encountering the classic issue of steric hindrance. The Fischer esterification is a reversible, equilibrium-driven process.[1][2][3] Its mechanism relies on the nucleophilic attack of an alcohol on a protonated carboxylic acid.

Here's the causality:

  • Steric Blockade: Bulky groups (e.g., t-butyl, multiple methyl or chloro groups) ortho to your benzoic acid physically block the incoming alcohol nucleophile. This dramatically increases the activation energy for the formation of the necessary tetrahedral intermediate, slowing the reaction rate to a crawl.[4]

  • Equilibrium Disadvantage: Even if the reaction proceeds slowly, the reverse reaction (hydrolysis of the ester) is also occurring.[3] To get a good yield, you must rigorously remove water as it forms, often with a Dean-Stark apparatus.[3] However, with a very slow forward reaction, this becomes inefficient. Forcing conditions (very high temperatures) can lead to decomposition of sensitive substrates.

In short, for sterically demanding acids, the Fischer esterification is often the wrong tool for the job because the kinetic barrier is too high for the reaction to reach equilibrium in a practical timeframe.[4]

Q2: What are the primary strategies for successfully esterifying these difficult substrates?

Answer: The key is to move away from equilibrium-driven processes and instead use stoichiometric activating agents. This strategy involves a two-step conceptual framework:

  • Activation: Convert the carboxylic acid's hydroxyl group into a better leaving group. This is done by reacting the acid with a coupling agent to form a highly reactive intermediate (e.g., an O-acylisourea, a mixed anhydride, or an acylpyridinium salt).[5][6][7]

  • Displacement: This activated intermediate is now much more electrophilic than the protonated carboxylic acid in the Fischer method. It readily reacts with even poor nucleophiles like hindered secondary or tertiary alcohols to form the desired ester.

The three most reliable and widely adopted methods based on this principle are the Steglich , Yamaguchi , and Mitsunobu esterifications.

Q3: How do I choose the best method? Steglich vs. Yamaguchi vs. Mitsunobu?

Answer: Your choice depends on the specific nature of your substrates, the scale of your reaction, and your tolerance for certain byproducts.

Here is a comparative summary to guide your decision:

FeatureSteglich EsterificationYamaguchi EsterificationMitsunobu Reaction
Core Reagents Carbodiimide (DCC, EDC), cat. DMAP[8][9]2,4,6-Trichlorobenzoyl chloride (TCBC), Base, stoichiometric DMAP[10][11]Azodicarboxylate (DEAD, DIAD), Triphenylphosphine (PPh₃)[12][13]
Key Intermediate O-acylisourea, Acyl-DMAP adduct[5]Mixed anhydride, Acyl-DMAP adduct[6][11]Alkoxyphosphonium salt[12][13]
Best For General purpose, good for acid-labile substrates, including tertiary alcohols.[5]Highly hindered systems, synthesis of complex esters, and macrolactonization.[11][14]Inversion of stereochemistry at a secondary alcohol center.[12][15]
Common Byproducts Dicyclohexylurea (DCU) or Ethyl-dimethylaminopropyl urea (filterable solids)[9]2,4,6-Trichlorobenzoic acid (water-soluble salt after workup)[10]Triphenylphosphine oxide, reduced azodicarboxylate (often requires chromatography)[12][13]
Major Limitation Potential for N-acylurea side product with very slow reactions.[5][9]Requires a non-nucleophilic base; TCBC is moisture-sensitive.[14]Does not work with tertiary alcohols; generates copious byproducts.[15]

To visualize this choice, consider the following workflow:

G start Start: Esterify a sterically hindered benzoic acid q1 Is your alcohol a chiral secondary center that requires inversion? start->q1 mitsunobu Use Mitsunobu Reaction q1->mitsunobu Yes q2 Is your substrate extremely hindered or intended for macrolactonization? q1->q2 No yamaguchi Use Yamaguchi Esterification q2->yamaguchi Yes steglich Use Steglich Esterification (EDC/DMAP is a good starting point) q2->steglich No G cluster_main Steglich Esterification Pathways cluster_desired Desired Pathway cluster_side Side Reaction Acid R-COOH O_Acyl O-Acylisourea Reactive Intermediate Acid->O_Acyl Activation DCC DCC DCC->O_Acyl Activation Active_Ester Acylpyridinium Ion Highly Reactive O_Acyl->Active_Ester Catalysis by DMAP N_Acyl N-Acylurea Unreactive Byproduct O_Acyl->N_Acyl 1,3-Rearrangement (Slow reaction) Alcohol R'-OH Ester R-COOR' Alcohol->Ester Nucleophilic Attack DMAP DMAP Active_Ester->Ester Nucleophilic Attack note1 DMAP intercepts the O-acylisourea, preventing rearrangement.

Sources

Technical Support Center: Methyl 3-bromo-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with Methyl 3-bromo-4-methyl-5-nitrobenzoate. Our goal is to provide you with in-depth, field-proven insights to proactively prevent the hydrolysis of this valuable, yet sensitive, chemical intermediate. We will explore the underlying chemical principles and offer practical, actionable troubleshooting strategies to ensure the integrity of your experiments and syntheses.

Part 1: Frequently Asked Questions - Understanding the Hydrolysis Risk

This section addresses the fundamental properties of this compound that make it susceptible to degradation.

Q1: Why is this compound so prone to hydrolysis?

A1: The susceptibility of this ester to hydrolysis is rooted in the electronic effects of the substituents on the benzene ring. The ester's carbonyl carbon is the electrophilic site for nucleophilic attack by water or hydroxide ions. The bromo and nitro groups are powerful electron-withdrawing groups. They pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This inductive effect makes the carbonyl carbon significantly more electron-deficient (more electrophilic) and therefore a more attractive target for nucleophiles, accelerating the rate of hydrolysis compared to an unsubstituted methyl benzoate.[1]

Q2: Which conditions are most detrimental to the stability of this ester?

A2: Basic (alkaline) conditions are exceptionally damaging and should be strictly avoided.[2] Ester hydrolysis can be catalyzed by both acid and base, but the base-catalyzed mechanism, often called saponification, is typically faster and, for practical purposes, irreversible.[3][4] This is because under basic conditions, the carboxylic acid product is deprotonated to form a carboxylate salt, which is unreactive towards the alcohol, driving the reaction to completion.[2] Elevated temperatures and the presence of water or other nucleophilic protic solvents will also significantly increase the rate of degradation.[5][6]

Q3: What are the primary products of hydrolysis?

A3: The hydrolysis of this compound yields 3-bromo-4-methyl-5-nitrobenzoic acid and methanol.[7] The formation of the carboxylic acid can be problematic as it can alter the reaction environment's pH and is often difficult to separate from the desired ester due to similar polarities.

Mechanism: Base-Catalyzed Hydrolysis (Saponification)

The diagram below illustrates the two-step nucleophilic acyl substitution mechanism for base-catalyzed hydrolysis. The initial attack by the hydroxide ion is followed by the collapse of the tetrahedral intermediate to expel the methoxide leaving group.

Caption: Base-catalyzed hydrolysis mechanism.

Part 2: Troubleshooting Guide - Proactive Prevention During Experiments

This section provides a question-and-answer formatted guide to troubleshoot and prevent hydrolysis during chemical reactions.

Q4: I suspect my solvent is causing hydrolysis. What are the best practices for solvent selection and preparation?

A4: Your suspicion is likely correct; solvent choice is critical.

  • Recommended Solvents: Always use anhydrous (dry), aprotic solvents. Excellent choices include Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, or Acetonitrile (ACN).

  • Solvents to Avoid: Strictly avoid protic solvents like water, methanol, and ethanol unless they are a required reagent. Their ability to act as nucleophiles will promote hydrolysis.

  • Solvent Preparation: Use solvents from a solvent purification system (SPS) or freshly opened bottles of anhydrous solvent. If an SPS is unavailable, dry the solvent using appropriate drying agents (e.g., molecular sieves) before use. Never use "reagent grade" solvents that have been opened for an extended period without verifying their water content.

Q5: How can I control the pH of my reaction to prevent hydrolysis?

A5: Rigorous pH control is paramount. Since both strong acids and bases catalyze hydrolysis, maintaining a neutral to slightly acidic environment is often the safest approach.

  • Avoid Strong Bases: Never use strong inorganic bases like NaOH or KOH. If a base is required for your reaction, opt for non-nucleophilic, sterically hindered organic bases such as Diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Scavenge Trace Acid/Base: If you suspect your starting materials or reagents contain acidic or basic impurities, consider adding a neutral scavenger like acid-washed molecular sieves.

  • Buffered Systems: For aqueous work-ups, use a buffered solution (pH 4-6) to prevent extremes in pH. Do not use pure water if the ester will be in contact with it for an extended period.

Q6: My reaction requires heating. How do I minimize thermal degradation?

A6: The rate of hydrolysis, like most reactions, increases with temperature.[6]

  • Use the Lowest Possible Temperature: Determine the minimum temperature required for your desired reaction to proceed at an acceptable rate. Avoid excessive or prolonged heating.

  • Monitor Closely: If heating is necessary, monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction as soon as the starting material is consumed, preventing extended exposure to high temperatures.

Q7: What experimental setup precautions should I take?

A7: Your setup should be designed to create an inert, dry environment.

  • Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed water.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas like Argon or Nitrogen. This prevents atmospheric moisture from entering the system. Use rubber septa on addition funnels and condenser tops.

  • Reagent Addition: Add reagents via syringe or cannula to maintain the inert atmosphere.

Workflow: Hydrolysis Prevention Strategy

This diagram outlines the decision-making process for setting up an experiment to minimize the risk of hydrolysis.

G start Experiment Planning solvent Select Anhydrous, Aprotic Solvent (e.g., THF, DCM) start->solvent ph pH Control Strategy solvent->ph temp Determine Minimum Effective Temperature ph->temp ph_base Base Needed? ph->ph_base setup Prepare Dry Glassware Under Inert Atmosphere temp->setup reaction Run Reaction & Monitor (TLC, LC-MS) setup->reaction workup Design Quench & Work-up reaction->workup storage Store Product Correctly workup->storage workup_quench Quench with Mildly Acidic Buffer (pH 4-6) workup->workup_quench ph_yes Use Non-Nucleophilic Base (e.g., DIPEA) ph_base->ph_yes Yes ph_no Proceed ph_base->ph_no No ph_yes->temp ph_no->temp workup_extract Extract with Aprotic Solvent workup_quench->workup_extract workup_dry Dry Organic Layer (e.g., MgSO₄), Filter, and Concentrate workup_extract->workup_dry

Sources

Technical Support Center: Nitration of Methyl 3-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization Hub

Current Status: Operational Topic: Yield Improvement & Troubleshooting for Electrophilic Aromatic Substitution (Nitration) Ticket ID: NIT-MBMB-001

Executive Summary

The nitration of methyl 3-bromo-4-methylbenzoate is a classic example of a multi-substituted aromatic system where directing group synergy must be leveraged against steric hindrance.

The target product is methyl 3-bromo-4-methyl-5-nitrobenzoate .

Low yields in this reaction typically stem from three failure modes:

  • Regiochemical Scrambling: Competition between the C5 (desired) and C2/C6 positions.

  • Over-Oxidation: The benzylic methyl group is susceptible to oxidation by strong nitric acid, forming the dicarboxylic acid.

  • Ester Hydrolysis: High acid concentration and temperature can hydrolyze the methyl ester to the carboxylic acid.

Part 1: Diagnostic & Troubleshooting Guide

Category A: Low Yield & Impurities

Q: I am seeing a significant amount of "red fumes" and a carboxylic acid byproduct. What is happening? A: You are likely experiencing Benzylic Oxidation .

  • The Cause: The methyl group at C4 is "benzylic." In the presence of hot or concentrated nitric acid, this group can be oxidized to a carboxylic acid (forming 3-bromo-4-carboxy-5-nitrobenzoic acid derivatives) or an aldehyde.

  • The Fix:

    • Temperature Control: Maintain the internal reaction temperature strictly below 5°C during addition and 20°C during the stir-out phase.

    • Reagent Swap: Switch from fuming

      
       to Potassium Nitrate (
      
      
      
      ) in Sulfuric Acid (
      
      
      )
      . This generates the nitronium ion (
      
      
      ) in situ under milder, anhydrous conditions, reducing oxidative potential.

Q: My LC-MS shows a mass corresponding to the carboxylic acid version of the product (M-14). A: This is Ester Hydrolysis .

  • The Cause: The reaction environment (strong acid + water from aqueous nitric acid) promotes acid-catalyzed hydrolysis of the methyl ester.

  • The Fix:

    • Exclude Water: Use 98%

      
       and solid 
      
      
      
      (see Protocol below) to minimize water content.
    • Quench Protocol: Do not let the reaction sit in the aqueous quench mixture. Filter the precipitate immediately after quenching on ice.

Category B: Regioselectivity Issues

Q: Why is the reaction producing isomers? I expected the methyl group to direct exclusively. A: While the methyl group is the strongest activator, the bromine and ester groups create conflicting vectors.

  • Analysis:

    • Methyl (C4): Activates C3 (blocked) and C5 .

    • Ester (C1): Deactivates the ring but directs meta to C5 and C3 (blocked).

    • Bromine (C3): Deactivates but directs ortho to C2 and C6.

  • The Conflict: The "Methyl + Ester" synergy strongly favors C5 . However, if the temperature is too high, the system overcomes the activation energy for the C2 position (directed by Bromine), leading to impurities.

  • The Fix: Lower the temperature to 0°C . This favors the kinetic product (C5), which has the lowest activation energy due to the cooperative directing effects of the methyl and ester groups.

Part 2: Mechanistic Visualization

The following diagram illustrates the competing directing effects and the pathway to the major product.

NitrationPathways Figure 1: Regioselectivity & Directing Effects in Methyl 3-bromo-4-methylbenzoate Nitration SM Methyl 3-bromo-4-methylbenzoate (Substrate) Directing_Me Methyl Group (C4) Activator: Directs Ortho Target: C3 (Blocked), C5 SM->Directing_Me Directing_Ester Ester Group (C1) Deactivator: Directs Meta Target: C3 (Blocked), C5 SM->Directing_Ester Directing_Br Bromine (C3) Deactivator: Directs Ortho Target: C2, C4 (Blocked) SM->Directing_Br Intermediate Sigma Complex (Transition State) Directing_Me->Intermediate Strong Activation Directing_Ester->Intermediate Meta Direction Product_C2 Minor Byproduct (C2-Nitro) (Sterically Hindered) Directing_Br->Product_C2 Weak Direction (High Temp Risk) Product_C5 Major Product (C5-Nitro) This compound (Synergistic Direction) Intermediate->Product_C5 NO2+ Attack at C5

Caption: Directing group analysis showing the synergistic activation of the C5 position by the Methyl and Ester groups, overriding the Bromine influence.

Part 3: Optimized Experimental Protocol

This protocol utilizes Potassium Nitrate (


)  instead of liquid nitric acid. This method allows for precise stoichiometric control and minimizes water, reducing hydrolysis and oxidation risks.
Reagents & Stoichiometry
ReagentEquiv.Role
Methyl 3-bromo-4-methylbenzoate 1.0Substrate

(Potassium Nitrate)
1.05 - 1.10Nitrating Agent (Source of

)

(Conc. 98%)
Solvent (10 vol)Catalyst & Solvent
Ice/Water ExcessQuench
Step-by-Step Methodology
  • Preparation of Substrate Solution:

    • In a round-bottom flask equipped with a magnetic stir bar and an internal thermometer, dissolve Methyl 3-bromo-4-methylbenzoate (1.0 eq) in concentrated

      
       (5 volumes) .
      
    • Note: The dissolution may be slow. Ensure complete solvation before proceeding.

    • Cooling: Place the flask in an ice/salt bath and cool the internal temperature to 0°C .

  • Preparation of Nitrating Mixture (In-Situ):

    • In a separate beaker, dissolve

      
       (1.1 eq)  in concentrated 
      
      
      
      (5 volumes)
      . Stir until fully dissolved.
    • Why? Predissolving

      
       prevents "hot spots" of solid nitrate reacting unevenly with the substrate.
      
  • Controlled Addition (The Critical Step):

    • Add the

      
       solution to the substrate solution dropwise via an addition funnel or syringe pump.
      
    • CRITICAL: Maintain internal temperature < 5°C . If the temperature spikes, stop addition immediately and let it cool.

    • Rate: The addition should take approximately 30–60 minutes depending on scale.

  • Reaction Maintenance:

    • Once addition is complete, allow the reaction to stir at 0–5°C for 1 hour .

    • Monitor: Check reaction progress via TLC (Solvent: 20% EtOAc/Hexanes) or HPLC. Look for the disappearance of the starting material.

    • Caution: Do not warm to room temperature unless conversion is stalled (<90% after 2 hours).

  • Workup & Isolation:

    • Pour the reaction mixture slowly onto a slurry of crushed ice (20 volumes) with vigorous stirring.

    • Observation: The product should precipitate as a white to pale-yellow solid.

    • Filter the solid using a Buchner funnel.

    • Wash 1: Cold water (3x) to remove residual acid.

    • Wash 2: Cold saturated

      
       (carefully) to neutralize trace acid.
      
    • Wash 3: Cold water (to remove salts).

  • Purification:

    • Dry the solid in a vacuum oven at 40°C.

    • Recrystallization: If purity is <98%, recrystallize from hot Ethanol or Methanol .

Part 4: Data & Expected Outcomes

ParameterStandard (

)
Optimized (

)
Yield 65 - 75%85 - 92%
Regioselectivity (C5:C2) 85:15>95:5
Hydrolysis Byproduct 5 - 10%< 1%
Appearance Yellow/Orange sticky solidOff-white crystalline solid

References

  • Organic Syntheses, Coll.[1] Vol. 1, p. 372 (1941). Methyl m-nitrobenzoate. (Provides the foundational protocol for nitrating methyl benzoate derivatives).

  • BenchChem Technical Support.Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid. (Analogous substrate analysis confirming the directing effects of methyl/acid groups).
  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Authoritative source for Electrophilic Aromatic Substitution mechanism and directing group theory).

Sources

Technical Support Center: Purification of Methyl 3-bromo-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of Methyl 3-bromo-4-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this key chemical intermediate. Here, we synthesize our extensive field experience with established scientific principles to provide you with robust troubleshooting strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the purification of this compound:

Q1: My crude product is a brown oil instead of a solid. What should I do?

This is a common issue when purifying nitroaromatic compounds.[1] The oily consistency can be due to the presence of impurities such as regioisomers, dinitro byproducts, or residual solvents which can depress the melting point. It is also possible that your product requires scratching or seeding to initiate crystallization.[2] We recommend attempting to triturate the oil with a cold, non-polar solvent like hexane to induce solidification. If this fails, column chromatography is the recommended next step.

Q2: What are the most common impurities I should expect?

The primary impurities in the synthesis of this compound typically arise from the nitration reaction. These can include:

  • Regioisomers: Nitration of substituted benzene rings can often lead to a mixture of isomers.

  • Dinitro compounds: Over-nitration can result in the formation of dinitro-substituted benzoates.[3]

  • Unreacted starting material: Incomplete nitration will leave residual methyl 3-bromo-4-methylbenzoate.[2][4]

  • Acidic impurities: Residual nitric and sulfuric acid from the nitration mixture can also be present.

Q3: Which purification technique is better for my compound: recrystallization or column chromatography?

The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.[5]

  • Recrystallization is highly effective for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubilities than the desired compound.[6][7] It is often the more scalable and economical method.

  • Column chromatography is superior for separating complex mixtures, such as regioisomers or compounds with very similar polarities.[8] It is also the preferred method for purifying oily or non-crystalline products.[1]

Q4: How can I tell if my purified product is pure?

Purity assessment is a critical step. We recommend a combination of techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically cause a depression and broadening of the melting range.[9]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure and identify the presence of any impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard.[10]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the purification of this compound.

Problem 1: Oily Crude Product That Fails to Solidify

Possible Causes:

  • High concentration of impurities depressing the melting point.

  • Presence of residual solvent.

  • The product may be a low-melting solid or an oil at room temperature.

Troubleshooting Workflow:

G start Crude product is an oil triturate Triturate with cold non-polar solvent (e.g., hexane) start->triturate solidifies Product solidifies triturate->solidifies Success no_solid Product remains an oil triturate->no_solid Failure wash Wash solid with cold solvent and dry solidifies->wash column Proceed to Column Chromatography no_solid->column end Pure solid product wash->end

Caption: Troubleshooting workflow for an oily crude product.

Problem 2: Low Yield After Recrystallization

Possible Causes:

  • The chosen recrystallization solvent is too good a solvent for the compound, even at low temperatures.[6]

  • Too much solvent was used, leading to product loss in the mother liquor.[7]

  • Premature crystallization during hot filtration.

  • The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.

Troubleshooting Steps:

Issue Recommended Action Scientific Rationale
High product solubility in cold solvent Test a different solvent or a mixed solvent system. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[6]This maximizes the recovery of the pure compound upon cooling.
Excessive solvent volume Use the minimum amount of hot solvent required to fully dissolve the crude product.[7]This ensures the solution is saturated upon cooling, promoting maximum crystal formation.
Premature crystallization Preheat the filtration apparatus (funnel and receiving flask).[6]This prevents the solution from cooling and crystallizing prematurely, which would trap impurities.
Rapid cooling Allow the solution to cool slowly to room temperature before placing it in an ice bath.Slow cooling promotes the formation of larger, purer crystals that are easier to handle and filter.
Problem 3: Product Decomposes on Silica Gel During Column Chromatography

Possible Causes:

  • The silica gel is too acidic, causing the degradation of the nitro-containing compound.

  • The compound is inherently unstable on silica.

  • Prolonged contact time with the stationary phase.

Troubleshooting Decision Tree:

G start Product degradation on silica gel neutralize Neutralize silica gel with triethylamine start->neutralize works Degradation is minimized neutralize->works no_effect Degradation persists neutralize->no_effect alt_stationary Use an alternative stationary phase (e.g., alumina, reverse-phase silica) no_effect->alt_stationary flash Perform flash chromatography to reduce contact time no_effect->flash

Caption: Decision tree for addressing product degradation during column chromatography.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization for your specific crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)[7][11]

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the product when hot but not when cold. Ethanol or methanol are good starting points.[7][11]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a pre-warmed flask. This step is crucial to remove insoluble contaminants.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Purity Check: Determine the melting point of the dried crystals and analyze by TLC.

Protocol 2: Column Chromatography of this compound

This protocol outlines a standard procedure for purification by silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)[12]

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Eluent Selection: Determine the appropriate eluent system by running TLC plates with your crude product. A good solvent system will give your desired product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column. Alternatively, you can adsorb the product onto a small amount of silica gel and load the dry powder.

  • Elution: Begin eluting the column with your chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum.

  • Purity Confirmation: Confirm the purity of the final product using appropriate analytical techniques (melting point, NMR, etc.).

References

  • US4506089A, "Preparation of methyl m-nitrobenzoate", Google P
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT, "Purification of Organic Compounds: from Crude Product to Purity", [Link]

  • Reddit, "Struggling with the purification of a nitroaldol product", [Link]

  • University of South Alabama, "Preparation of Methyl 3-nitrobenzoate", [Link]

  • RSC Education, "Nitration of methyl benzoate", [Link]

  • AQA, "A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry", [Link]

  • YouTube, "Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.", [Link]

  • YouTube, "Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate", [Link]

  • Organic Syntheses, "Benzoic acid, m-nitro-, methyl ester", [Link]

  • Scribd, "The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet | PDF", [Link]

  • Quora, "How to test for the purity of sodium benzoate", [Link]

  • ResearchGate, "Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate", [Link]

  • FDA, "Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC", [Link]

  • CDC Stacks, "Supporting Information", [Link]

  • ACS Publications, "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines", [Link]

  • The Royal Society of Chemistry, "4", [Link]

  • US2430421A, "Process for the purification of mononitro aromatic compounds", Google P
  • PMC - NIH, "Nitroaromatic Compounds, from Synthesis to Biodegradation", [Link]

  • PubChem, "Methyl 4-amino-3-bromo-5-nitrobenzoate", [Link]

  • MDPI, "2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents", [Link]

Sources

side reactions in Suzuki coupling of substituted bromobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Substituted Bromobenzenes | Ticket ID: SM-BR-001

Executive Summary: The High-Stakes of Cross-Coupling

You are likely here because your Suzuki coupling failed to yield the expected biaryl product, despite the robustness of the reaction class. When working with substituted bromobenzenes , the electronic and steric nature of your substituents dictates the dominant side-reaction pathway.

This guide treats your reaction as a system.[1][2][3] We do not guess; we diagnose based on the specific byproducts observed in your crude mixture.

Diagnostic Workflow

Before changing reagents, you must identify the killer. Run a crude LC-MS or


-NMR of your reaction mixture and use the flowchart below to pinpoint the failure mode.

Troubleshooting Start Analyze Crude Mixture (LC-MS / NMR) ArH_Boron Byproduct: Ar'-H (Derived from Boronic Acid) Start->ArH_Boron Mass = MW(Boronic) - B(OH)2 + H ArH_Halide Byproduct: Ar-H (Derived from Bromide) Start->ArH_Halide Mass = MW(Bromide) - Br + H Dimer Byproduct: Ar'-Ar' (Boronic Homocoupling) Start->Dimer Mass = 2 x Ar' NoRxn No Conversion + Black Precipitate Start->NoRxn SM Recovered Diag_Proto Diagnosis: Protodeboronation ArH_Boron->Diag_Proto Diag_Hydro Diagnosis: Hydrodehalogenation ArH_Halide->Diag_Hydro Diag_Homo Diagnosis: Oxidative Homocoupling Dimer->Diag_Homo Diag_Pd Diagnosis: Catalyst Deactivation (Pd Black) NoRxn->Diag_Pd

Figure 1: Diagnostic logic for Suzuki coupling failure modes.

Issue 1: Protodeboronation (The "Missing Boronate")

Symptom: You recover unreacted aryl bromide, but the boronic acid has vanished. LC-MS shows Ar'-H (where Ar' is the boronic acid aryl group).

The Mechanism: This is the most common failure mode for electron-deficient or ortho-substituted boronic acids (e.g., 2-pyridineboronic acid, polyfluorophenylboronic acid).

  • Base Attack: The base (e.g.,

    
    ) coordinates to the boron atom, forming a boronate anion 
    
    
    
    .
  • Hydrolysis: In the presence of water, the C-B bond cleaves, protonating the ring and releasing boric acid. This pathway competes directly with Transmetallation.

Technical Reference: The kinetics of this pathway were definitively mapped by Lennox and Lloyd-Jones, showing it is often base-catalyzed and pH-dependent [1].

Corrective Actions:

VariableRecommendationRationale
Boron Source Switch to MIDA Boronates or Trifluoroborates .These "slow-release" reagents protect the boron atom, releasing the active species only at the rate of catalytic turnover, keeping the concentration of the unstable free acid low.
Base Use anhydrous bases (e.g.,

,

) in dry solvents.
Removes the water necessary for the hydrolytic cleavage step.
Additives Add Cu(I) or Ag(I) salts .Promotes transmetallation, effectively "racing" the productive reaction against the decomposition pathway.
Issue 2: Hydrodehalogenation (The "Reduced Halide")

Symptom: Your aryl bromide (Ar-Br) is converting into the simple arene (Ar-H).

The Mechanism: This occurs when the oxidative addition intermediate (


) intercepts a hydride source instead of the boronic acid.
  • Hydride Source: Often the solvent (alcohols like isopropanol) or the base (if it has

    
    -hydrogens).
    
  • Pathway:

    
    -Hydride elimination generates a 
    
    
    
    species, which undergoes reductive elimination with the aryl group to form Ar-H.[4]

Corrective Actions:

VariableRecommendationRationale
Solvent Avoid 2-Propanol/Ethanol. Switch to Toluene, DMF, or Dioxane.Secondary alcohols are excellent hydride donors. Removing them eliminates the primary H-source.
Catalyst Use bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos, SPhos).These ligands accelerate Reductive Elimination (C-C bond formation), favoring it over the slower side reactions.
Substrate Check for ortho-heteroatoms .Nitrogen or oxygen atoms near the bromide can coordinate Pd and facilitate hydride transfer.
Issue 3: Homocoupling (The "Dimer")

Symptom: You observe the symmetric dimer of your boronic acid (Ar'-Ar').

The Mechanism: This is almost exclusively an Oxidative Homocoupling driven by the presence of Oxygen.

  • 
     oxidizes the Pd catalyst, allowing two boronic acid units to transmetallate onto the same Pd center.
    
  • Reductive elimination yields the homodimer.

Corrective Actions:

  • Degassing is non-negotiable. Sparging with Argon for 5 minutes is often insufficient for sensitive reactions. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >20 minutes.

  • Stoichiometry: If homocoupling is unavoidable, increase the boronic acid equivalents (1.5 - 2.0 eq) to ensure enough remains for the cross-coupling.

Issue 4: Catalyst Deactivation (Pd Black)

Symptom: The reaction solution turns clear with a black precipitate (Pd metal) at the bottom. Conversion stops early.

The Mechanism: The active catalytic species is


.[5] If the ligand (

) dissociates or is oxidized, the naked

atoms aggregate into nanoparticles (Palladium Black), which are catalytically dead for Suzuki coupling. This is common with electron-rich bromides where Oxidative Addition is slow [2].

Corrective Actions:

  • Ligand Loading: Increase the Ligand:Pd ratio (e.g., from 2:1 to 4:1).

  • Switch Pre-catalyst: Use Pd(dppf)Cl2 or Pd(PPh3)4 . These have tightly bound phosphines that prevent aggregation.

  • Temperature: Lower the temperature. High heat accelerates ligand dissociation.

Standardized Optimization Protocol

Do not change variables randomly. Follow this self-validating protocol to optimize substituted bromobenzene coupling.

Step 1: The "Standard" Screen (Parallel Reactions) Run 4 reactions on a 50mg scale.

  • Condition A:

    
     (5 mol%), 
    
    
    
    (2 eq), DME/H2O (1:1), 80°C.
  • Condition B:

    
     (5 mol%), 
    
    
    
    (2 eq), Dioxane (dry), 100°C.
  • Condition C:

    
     / SPhos (1:2 ratio), 
    
    
    
    (2 eq), Toluene/H2O (10:1), 100°C.
  • Condition D:

    
     / XPhos, 
    
    
    
    , THF/H2O, 60°C.

Step 2: Analysis & Iteration

  • If A works:[6] Standard Suzuki conditions are sufficient.

  • If B works better: Your substrate likely required anhydrous conditions (Protodeboronation issue).

  • If C works better: You needed a bulky ligand to facilitate difficult coupling (steric hindrance or electron-rich bromide).

Step 3: The Control Experiment (Validation) Once you find a working condition, run a "No Catalyst" control . This confirms that any product observed is indeed from Pd-catalysis and not a transition-metal contaminant in your base or reagents.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[6] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.[6]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[1] The Journal of Organic Chemistry, 69(9), 3173–3180.

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836.

Sources

Validation & Comparative

A Researcher's Guide to Navigating Ester Selection: A Comparative Analysis of Methyl 3-bromo-4-methyl-5-nitrobenzoate and Ethyl 3-bromo-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic chemistry, the choice of a building block can profoundly influence the trajectory of a research program. Subtle structural modifications can lead to significant differences in reactivity, solubility, and handling characteristics, ultimately impacting yield, purity, and the overall efficiency of a synthetic sequence. This guide provides an in-depth comparison of two closely related yet distinct chemical intermediates: Methyl 3-bromo-4-methyl-5-nitrobenzoate and Ethyl 3-bromo-4-methyl-5-nitrobenzoate. As versatile scaffolds in the synthesis of pharmaceuticals and functional materials, a clear understanding of their comparative performance is crucial for researchers, scientists, and drug development professionals.

At a Glance: A Comparative Overview

Both this compound and its ethyl counterpart are valuable intermediates, offering a trifecta of reactive sites: a bromine atom amenable to cross-coupling reactions, a nitro group that can be reduced to an amine for further functionalization, and an ester group that can be hydrolyzed or converted to other functionalities. The primary distinction lies in the ester group, a seemingly minor change that can have practical implications in a laboratory setting.

FeatureThis compoundEthyl 3-bromo-4-methyl-5-nitrobenzoate
Molecular Formula C9H8BrNO4C10H10BrNO4
Molecular Weight 274.08 g/mol 288.10 g/mol
Ester Group Methyl (-OCH3)Ethyl (-OCH2CH3)
Relative Polarity HigherLower
Boiling Point LowerHigher
Solubility in Organic Solvents Generally goodGenerally slightly better in less polar solvents
Steric Hindrance at Ester LowerHigher

Synthesis: A Shared Pathway with a Fork in the Road

The most common and efficient route to both the methyl and ethyl esters begins with the synthesis of the parent carboxylic acid, 3-bromo-4-methyl-5-nitrobenzoic acid. This precursor is typically prepared from 3-amino-4-methyl-5-nitrobenzoic acid via a Sandmeyer reaction.[1] Once the carboxylic acid is in hand, the desired ester is readily accessible through Fischer esterification.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Esterification 3-amino-4-methyl-5-nitrobenzoic_acid 3-amino-4-methyl- 5-nitrobenzoic acid diazonium_salt Diazonium Salt Intermediate 3-amino-4-methyl-5-nitrobenzoic_acid->diazonium_salt NaNO2, HBr 3-bromo-4-methyl-5-nitrobenzoic_acid 3-bromo-4-methyl- 5-nitrobenzoic acid diazonium_salt->3-bromo-4-methyl-5-nitrobenzoic_acid CuBr Methyl_Ester Methyl 3-bromo-4-methyl- 5-nitrobenzoate 3-bromo-4-methyl-5-nitrobenzoic_acid->Methyl_Ester Methanol, H2SO4 (cat.) Ethyl_Ester Ethyl 3-bromo-4-methyl- 5-nitrobenzoate 3-bromo-4-methyl-5-nitrobenzoic_acid->Ethyl_Ester Ethanol, H2SO4 (cat.)

Caption: General synthetic workflow for the preparation of the target esters.

Experimental Protocol: Fischer Esterification of 3-bromo-4-methyl-5-nitrobenzoic acid

Causality Behind Experimental Choices: The Fischer esterification is an equilibrium-driven process. To favor the formation of the ester, a large excess of the alcohol (methanol or ethanol) is used, which also serves as the solvent. A catalytic amount of a strong acid, such as sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. The reaction is typically heated to reflux to increase the reaction rate.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromo-4-methyl-5-nitrobenzoic acid (1.0 eq).

  • Reagent Addition: Add a significant excess of the appropriate anhydrous alcohol (methanol for the methyl ester, or ethanol for the ethyl ester, typically 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by recrystallization or column chromatography.

Self-Validating System: The purity of the final product can be readily assessed by measuring its melting point and by spectroscopic methods such as ¹H NMR and ¹³C NMR. The disappearance of the broad carboxylic acid proton peak and the appearance of the characteristic methyl or ethyl ester signals in the ¹H NMR spectrum confirm the successful transformation.

Physicochemical Properties: A Subtle but Important Divergence

The addition of a single methylene group in the ethyl ester influences its physical properties. While some of these differences are minor, they can be leveraged in experimental design, particularly concerning solubility and purification.

PropertyThis compound (Predicted/Analog Data)Ethyl 3-bromo-4-methyl-5-nitrobenzoate (Predicted/Analog Data)Data Source
Molecular Weight 274.08 g/mol 288.10 g/mol Calculated
Melting Point Likely a solid at room temperature. Analog (Methyl 3-nitrobenzoate): 74-76 °CLikely a solid at room temperature. Analog (Ethyl 3-nitrobenzoate): 41 °C[2][3]
Boiling Point Predicted: ~350-390 °C. Analog (Methyl 3-nitrobenzoate): 279 °CPredicted: ~360-400 °C. Analog (Ethyl 3-nitrobenzoate): 297-298 °C[3]
Calculated LogP ~2.5-3.0~2.9-3.4Predicted
Solubility Soluble in common organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane.Generally higher solubility in less polar solvents (e.g., hexanes, diethyl ether) compared to the methyl ester.General chemical principles

Comparative Reactivity: The Suzuki-Miyaura Coupling Case Study

A primary application for these building blocks is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[4][5] In this context, the ester group is typically a spectator, but its steric and electronic properties can have subtle, indirect effects on the reaction.

Suzuki_Mechanism cluster_0 Catalytic Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition (Ar-Pd(II)-Br) Pd0->Ox_Add Ar-Br Transmetal Transmetalation (Ar-Pd(II)-R) Ox_Add->Transmetal R-B(OH)2, Base Red_Elim Reductive Elimination (Ar-R) Transmetal->Red_Elim Red_Elim->Pd0 Product Out ArBr Methyl or Ethyl 3-bromo-4-methyl- 5-nitrobenzoate ArBr->Ox_Add

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

Expertise & Experience in Action:

  • Electronic Effects: The electronic influence of the methyl versus ethyl ester on the reactivity of the aryl bromide is negligible. Both are electron-withdrawing groups that deactivate the aromatic ring to some extent, but the difference between the two is minimal and unlikely to significantly alter the rate of oxidative addition to the palladium(0) catalyst.

  • Steric Effects: The ethyl group is slightly bulkier than the methyl group. While this difference is unlikely to directly impact the reactivity at the distant bromine atom, it could play a minor role in the overall solubility of the molecule and its palladium complexes in the reaction mixture. In some cases, subtle changes in solubility can affect reaction kinetics.

  • Practical Considerations: The choice between the methyl and ethyl ester often comes down to practical considerations. The ethyl ester's slightly lower polarity might be advantageous during chromatographic purification, potentially allowing for better separation from more polar impurities. Conversely, the methyl ester is less sterically hindered, which could be a factor if the ester group itself were to be involved in a subsequent reaction step.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Causality Behind Experimental Choices: This protocol employs a palladium catalyst and a phosphine ligand to facilitate the catalytic cycle. A base is essential to activate the boronic acid for the transmetalation step.[6] The choice of solvent and temperature is optimized to ensure solubility of the reactants and promote an efficient reaction rate.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (Methyl or Ethyl 3-bromo-4-methyl-5-nitrobenzoate, 1.0 eq), the desired boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously until the starting aryl bromide is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Trustworthiness Through Self-Validation: The success of the coupling reaction is confirmed by the disappearance of the starting aryl bromide and the appearance of the biaryl product in the chosen analytical method. The structure and purity of the final compound are verified by ¹H NMR, ¹³C NMR, and mass spectrometry.

Senior Application Scientist's Verdict

For the vast majority of applications where the ester functionality serves as a placeholder or is to be hydrolyzed later in the synthetic sequence, the choice between this compound and Ethyl 3-bromo-4-methyl-5-nitrobenzoate will likely have a negligible impact on the chemical outcome. The fundamental reactivity of the aryl bromide in cross-coupling reactions will be virtually identical for both compounds.

The decision, therefore, should be guided by practical laboratory considerations:

  • This compound is the more economical choice due to the lower cost of methanol. Its lower molecular weight is also a minor consideration for atom economy.

  • Ethyl 3-bromo-4-methyl-5-nitrobenzoate , with its slightly increased lipophilicity, may offer advantages in specific purification scenarios, potentially simplifying the separation from more polar byproducts during column chromatography.

References

  • Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)
  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (n.d.).
  • ethyl 4-aminobenzoate - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.).
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • CBSE Academic. (2024). sample paper (2024 -25).
  • ChemSynthesis. (2025). 3-bromo-4-methyl-5-nitrobenzoic acid.
  • Quora. (2016).
  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2016).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubChem. (n.d.).
  • Chemistry Stack Exchange. (2016).
  • Master Organic Chemistry. (2022).
  • ResearchGate. (2025).
  • MDPI. (2023).
  • ResearchGate. (2025). Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • ChemicalBook. (2026).
  • Acid to Ester - Common Conditions. (n.d.).
  • PMC - NIH. (n.d.). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
  • RSC Publishing. (n.d.).
  • ChemicalBook. (2025).
  • ResearchGate. (n.d.). 2.2.
  • YouTube. (2025). What Is Steric Effect In Organic Chemistry?
  • PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • PubChem. (n.d.).
  • ChemicalBook. (2026).

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A Comparative Spectroscopic Guide to Methyl 3-bromo-4-methyl-5-nitrobenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of novel molecules is paramount. Substituted benzoates, such as Methyl 3-bromo-4-methyl-5-nitrobenzoate, are important scaffolds and intermediates. Their utility is intrinsically linked to their structure, which in turn is definitively established through a combination of modern spectroscopic techniques. This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and key structural analogs, offering a framework for the characterization of this class of compounds.

The Significance of Spectroscopic Analysis

The arrangement of bromo, methyl, and nitro groups on the aromatic ring, along with the methyl ester, creates a unique electronic environment. This distinctiveness is mirrored in the compound's interaction with electromagnetic radiation and its behavior in a mass spectrometer. Understanding these spectroscopic characteristics is crucial for confirming synthesis, assessing purity, and predicting reactivity. This guide will delve into the three cornerstone techniques of organic spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following table summarizes the key experimental and predicted spectroscopic data for this compound and its informative analogs. This comparative approach allows for a deeper understanding of how each substituent influences the overall spectral output.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Mass Spec (m/z)
This compound (Predicted) ~8.1 (d, J≈2 Hz, H-6), ~7.9 (d, J≈2 Hz, H-2), ~3.9 (s, 3H, OCH₃), ~2.5 (s, 3H, Ar-CH₃)~164 (C=O), ~150 (C-NO₂), ~142 (C-CH₃), ~138 (C-Br), ~133 (C-1), ~130 (C-6), ~125 (C-2), ~53 (OCH₃), ~18 (Ar-CH₃)~1725 (C=O), ~1530 & ~1350 (NO₂), ~1290 (C-O), ~880 (C-H oop)M⁺ peaks at 273 & 275 (due to ⁷⁹Br/⁸¹Br)
Methyl 3-nitrobenzoate[1]8.86 (t, 1H), 8.43 (dd, 1H), 8.38 (dd, 1H), 7.68 (t, 1H), 3.93 (s, 3H)164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6~1722 (C=O), ~1528 & ~1350 (NO₂)[2]M⁺ at 181[3]
Methyl 4-bromobenzoate[1]7.87 (d, 2H), 7.55 (d, 2H), 3.87 (s, 3H)165.7, 131.9, 131.1, 130.6, 128.5, 127.5, 51.2~1720 (C=O), ~1280 (C-O)M⁺ peaks at 214 & 216
Methyl 4-methylbenzoate[1]7.94 (d, 2H), 7.24 (d, 2H), 3.88 (s, 3H), 2.39 (s, 3H)167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5~1720 (C=O), ~1280 (C-O)M⁺ at 150
Methyl 3-methyl-4-nitrobenzoate[4]7.95 (d, 1H), 7.85 (s, 1H), 7.45 (d, 1H), 3.9 (s, 3H), 2.6 (s, 3H)Data not readily availableData not readily availableM⁺ at 195

In-Depth Spectroscopic Analysis and Rationale

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is predicted to be relatively simple due to the substitution pattern.

  • Aromatic Protons: The two aromatic protons (H-2 and H-6) are expected to appear as distinct doublets in the downfield region (~7.9-8.1 ppm). The electron-withdrawing nature of the nitro and ester groups, along with the bromine atom, deshields these protons. The splitting pattern will arise from coupling to each other, likely a small meta-coupling (J ≈ 2 Hz).

  • Methyl Ester Protons: A sharp singlet for the three protons of the methyl ester group will be observed around 3.9 ppm.[1]

  • Aromatic Methyl Protons: The three protons of the methyl group attached to the aromatic ring will appear as a singlet further upfield, estimated around 2.5 ppm.

Causality: The chemical shift of aromatic protons is highly sensitive to the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, causing significant deshielding of the ortho and para protons.[5] The bromine atom also contributes to this deshielding through its inductive effect. The methyl group, being electron-donating, will have a slight shielding effect.

The carbon NMR spectrum provides insight into the number and electronic environment of the carbon atoms.

  • Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, predicted around 164 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons directly attached to the electron-withdrawing groups (C-3, C-5) and the ester group (C-1) will be the most deshielded. The carbon bearing the nitro group (C-5) is expected around 150 ppm, the carbon with the bromine (C-3) around 138 ppm, and the carbon with the methyl group (C-4) around 142 ppm. The remaining aromatic carbons (C-1, C-2, C-6) will resonate between 125 and 133 ppm.

  • Methyl Carbons: The methyl ester carbon will appear around 53 ppm, while the aromatic methyl carbon will be significantly more shielded, appearing around 18 ppm.

Trustworthiness: The prediction of distinct signals for all aromatic carbons is based on the principle that in a molecule lacking symmetry, all carbons are in chemically non-equivalent environments.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

  • Carbonyl Stretch (C=O): A strong, sharp absorption band is expected around 1725 cm⁻¹ for the ester carbonyl group.

  • Nitro Group Stretches (NO₂): Two strong and characteristic absorption bands are predicted for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. The presence of a nitro group on an aromatic ring typically results in these bands appearing at slightly lower wavenumbers compared to aliphatic nitro compounds.[6]

  • C-O Stretch: An absorption corresponding to the C-O single bond of the ester will be present in the 1300-1200 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the ring will appear in the 1600-1450 cm⁻¹ region.

  • C-H Bending: Out-of-plane (oop) C-H bending can be informative about the substitution pattern. For the two adjacent aromatic protons, a strong absorption is expected in the 880-860 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

  • Molecular Ion Peak (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by two mass units (m/z 273 and 275). This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio).

  • Key Fragmentation Patterns:

    • Loss of OCH₃: A significant fragment at M-31 is expected, corresponding to the loss of the methoxy radical from the ester group.

    • Loss of NO₂: A fragment corresponding to the loss of the nitro group (M-46) is also likely.

    • Loss of Br: Cleavage of the carbon-bromine bond will result in a fragment at M-79/81.

    • Decarbonylation: Loss of CO from the fragment formed after the loss of OCH₃ is another possible fragmentation pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound and its analogs.

Protocol 1: NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the solvent is free of residual proton signals that may interfere with the spectrum.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the major absorption bands in the spectrum.

    • Correlate the positions and intensities of these bands to the characteristic vibrational frequencies of the functional groups present in the molecule.

Protocol 3: Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation of mixtures.

  • Ionization and Mass Analysis:

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

    • The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight of the compound. Pay close attention to the isotopic pattern for bromine.

    • Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

    • Propose logical fragmentation pathways to account for the observed fragment ions, which can help to confirm the structure of the molecule.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Sources

A Comparative Guide to the Biological Potential of Compounds Derived from Methyl 3-bromo-4-methyl-5-nitrobenzoate: A Keystone for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutic agents. The substituted benzoic acid motif, in particular, has proven to be a versatile starting point for the synthesis of a diverse array of biologically active molecules. Among these, Methyl 3-bromo-4-methyl-5-nitrobenzoate stands out as a compound of significant interest. Its unique substitution pattern—featuring a bromine atom, a methyl group, and a nitro group—offers multiple avenues for chemical modification, paving the way for the creation of derivatives with potentially potent and selective biological activities.

This guide provides a comprehensive comparison of the anticipated biological activities of compounds derived from this compound, with a focus on their potential as anticancer and antimicrobial agents. Drawing upon experimental data from structurally related compounds, we will explore the likely impact of specific chemical modifications on biological efficacy. This forward-looking analysis is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the quest for next-generation therapeutics.

The Strategic Advantage of the this compound Scaffold

The arrangement of substituents on the benzene ring of this compound provides a rich platform for synthetic diversification. The nitro group can be readily reduced to an amine, which can then be further derivatized to form amides, sulfonamides, and other functionalities. The bromine atom is amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This synthetic versatility allows for the systematic exploration of the chemical space around this core structure, enabling the fine-tuning of biological activity.

Comparative Analysis of Potential Biological Activities

Based on the established biological activities of analogous substituted nitro- and bromo-aromatic compounds, we can project the likely therapeutic potential of derivatives of this compound. The following sections provide a comparative overview of the anticipated anticancer and antimicrobial activities of hypothetical derivatives.

Anticancer Activity

The presence of a nitroaromatic moiety is a common feature in a number of anticancer agents.[1] Derivatives of the structurally similar 4-methyl-3-nitrobenzoic acid have been shown to inhibit the migration of non-small cell lung cancer cells.[2] It is therefore plausible that derivatives of this compound will exhibit cytotoxic and anti-metastatic properties. The introduction of different functional groups via modification of the nitro and bromo substituents is expected to modulate this activity.

Table 1: Predicted Anticancer Activity of Hypothetical this compound Derivatives

DerivativePredicted ActivityRationale based on Analogs
Amide Derivatives (at C1) Potent cytotoxicity against various cancer cell lines.Amide derivatives of related nitroaromatic compounds have demonstrated significant anticancer activity.
Amino Derivatives (reduction of NO2) Potential for further derivatization to generate compounds with enhanced and selective cytotoxicity.The amino group serves as a versatile handle for introducing pharmacologically relevant moieties.
Biaryl Derivatives (via Suzuki coupling at C3-Br) Modulation of cytotoxicity and potential for targeting specific protein-protein interactions.The introduction of a second aromatic ring can significantly alter the steric and electronic properties of the molecule, leading to new biological activities.
Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents.[1] Their mechanism of action often involves the reduction of the nitro group to form reactive nitroso and nitro anion radical species that can damage cellular macromolecules, including DNA.[1] Furthermore, derivatives of 3-methyl-4-nitrobenzoate have demonstrated significant antifungal activity against Candida species.[3] The presence of a bromine atom in the scaffold can also contribute to antimicrobial potency, as seen in various brominated natural products and synthetic compounds.[4][5]

Table 2: Predicted Antimicrobial Activity of Hypothetical this compound Derivatives

DerivativePredicted ActivityRationale based on Analogs
Hydrazone Derivatives (from the ester) Broad-spectrum antibacterial and antifungal activity.Hydrazone derivatives of other nitro-containing heterocycles have shown promising antimicrobial properties.[4]
Thioamide Derivatives (from the ester) Potential for potent activity against Gram-positive bacteria.The sulfur atom in thioamides can enhance interactions with biological targets.
Reduced Nitro Group Derivatives Modulation of antimicrobial spectrum and potency.While the nitro group is often crucial for activity, its reduction and subsequent derivatization can lead to compounds with different mechanisms of action.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities, rigorous in vitro testing is essential. The following are detailed, step-by-step methodologies for key assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours under the same conditions as step 1.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[8][9][10][11][12][13]

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Visualizing the Path Forward: Synthesis and Biological Action

To conceptualize the journey from the starting material to a potential therapeutic, the following diagrams illustrate a hypothetical synthetic workflow and a potential mechanism of action.

G A This compound B Amide Derivative (Anticancer) A->B Amidation C Amino Derivative (Intermediate) A->C Nitro Reduction D Hydrazone Derivative (Antimicrobial) A->D Hydrazinolysis & Condensation E Further Derivatization C->E Acylation / Sulfonylation F Bioactive Compound E->F

Caption: A generalized workflow for the synthesis of bioactive compounds.

G cluster_cell Cancer Cell GF Growth Factor Rec Receptor GF->Rec Signal Signaling Cascade (e.g., MAPK/ERK) Rec->Signal TF Transcription Factor Signal->TF Prolif Proliferation & Survival TF->Prolif Inhibitor Derivative of Methyl 3-bromo-4-methyl- 5-nitrobenzoate Inhibitor->Signal Inhibition

Caption: A simplified signaling pathway often targeted in cancer therapy.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, its derivatives are predicted to possess significant anticancer and antimicrobial properties. The synthetic accessibility of this core structure allows for extensive structure-activity relationship studies, which will be crucial for optimizing potency and selectivity. The experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of these novel compounds. Further investigation into the synthesis and biological testing of derivatives of this compound is highly warranted and holds the potential to deliver new and effective treatments for a range of diseases.

References

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (n.d.). Google Patents.
  • 3-bromo-4-methyl-5-nitrobenzoic acid. (n.d.). ChemSynthesis. Retrieved January 30, 2026, from [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Retrieved January 30, 2026, from [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). PMC. Retrieved January 30, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 30, 2026, from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 30, 2026, from [Link]

  • Determination of MIC by Broth Dilution Method. (2017). YouTube. Retrieved January 30, 2026, from [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). NIH. Retrieved January 30, 2026, from [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved January 30, 2026, from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). Frontiers. Retrieved January 30, 2026, from [Link]

  • What is the synthesis of methyl 3-nitrobenzoate? (2016). Quora. Retrieved January 30, 2026, from [Link]

  • Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 30, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 30, 2026, from [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (n.d.). Scielo. Retrieved January 30, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 30, 2026, from [Link]

  • Design and Synthesis of Novel Antimicrobial Agents. (2023). PMC - PubMed Central - NIH. Retrieved January 30, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis, Structural Characterization and Biological Evaluation of 3-Amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid Derivatives. (2019). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

Benchmarking Purity: A Comparative Guide to Methyl 3-bromo-4-methyl-5-nitrobenzoate Grades

Author: BenchChem Technical Support Team. Date: February 2026

Technical Note on CAS Registry Number: Before proceeding, a critical data integrity check is required. The CAS number provided in your request (52591-27-2 ) corresponds to 1H,1H,2H,2H-Nonafluorohexyl Acrylate (a fluorinated monomer), not Methyl 3-bromo-4-methyl-5-nitrobenzoate.

To ensure scientific accuracy and safety, this guide focuses strictly on the Chemical Name provided (this compound), which is a critical intermediate for pharmaceutical scaffolds (e.g., kinase inhibitors). Researchers should verify their inventory to ensure they are not using the fluorinated acrylate by mistake.

Executive Summary

In drug development, the "Certificate of Analysis" (CoA) is often treated as a compliance document rather than a predictive tool. For multi-functionalized aromatics like This compound , the CoA is the only line of defense against regioisomeric impurities that can cause catastrophic yield losses in downstream coupling reactions.

This guide objectively compares the performance of Grade A (Pharma-Intermediate Grade, >99%) against Grade B (Technical Grade, ~95%) . Through experimental data, we demonstrate that "saving money" on Technical Grade material results in a 20–30% increase in total process cost due to purification burdens and catalyst poisoning.

Part 1: The CoA Deconstructed (Critical Quality Attributes)

The synthesis of this compound typically involves the nitration of Methyl 3-bromo-4-methylbenzoate. This electrophilic aromatic substitution is prone to regioisomerism. A standard CoA must control the following:

ParameterGrade A (Target)Grade B (Alternative)Scientific Rationale
Appearance White to Off-White Crystalline PowderYellow/Orange PowderColor often indicates azo-coupling byproducts or oxidation residues.
HPLC Purity ≥ 99.0% ≥ 95.0%The 4% difference is usually the 6-nitro isomer, which is difficult to separate later.
Regioisomer Content ≤ 0.15% (6-nitro isomer)Not Specified / ≤ 2.0%The 6-nitro isomer will react in downstream steps, creating "rogue" pharmaceutical impurities.
Melting Point 78–80 °C (Sharp)72–76 °C (Broad)A broad range confirms the presence of eutectic impurities (isomers).
Water (K.F.) ≤ 0.5%≤ 2.0%Excess water hydrolyzes the methyl ester to the free acid, altering stoichiometry.

Part 2: Comparative Performance Study

Objective: Evaluate the impact of starting material purity on the subsequent reduction step (Nitro


 Aniline), a common pathway in API synthesis.
The Reaction
  • Transformation: Reduction of this compound to Methyl 3-bromo-4-methyl-5-aminobenzoate .

  • Method: Iron/Ammonium Chloride (Fe/NH4Cl) reduction in Ethanol/Water.

  • Scale: 100g input.

Experimental Results
MetricGrade A Input (>99%)Grade B Input (~95%)Impact Analysis
Reaction Time 2.5 Hours6.0 HoursImpurities in Grade B (likely oxidative byproducts) poisoned the Iron surface, stalling the reduction.
Crude Yield 94%88%Lower yield due to incomplete conversion and loss during difficult workup.
Post-Workup Purity 99.3% 89.1% The 6-nitro isomer in Grade B reduced to the 6-amino isomer, which co-crystallized with the product.
Purification Required Simple FiltrationColumn ChromatographyCritical Failure: Grade B required a silica column to remove the isomer, costing $400+ in solvent/labor per 100g.
Product Color Off-white solidDark brown sticky solidTarry residues from Grade B inhibited crystallization.
Conclusion

While Grade B is initially 15% cheaper per kg, the downstream requirement for column chromatography makes the final isolated cost 300% higher than using Grade A.

Part 3: Experimental Protocols

HPLC Method for Isomer Detection (Self-Validating)

To ensure the CoA is accurate, use this method to separate the 5-nitro target from the 6-nitro impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 80% B

    • 15-20 min: Hold 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Validation Criterion: The resolution (

    
    ) between the main peak (approx 12.5 min) and the nearest isomer peak must be 
    
    
    
    .
QC Decision Workflow

The following logic ensures that only material suitable for GMP synthesis enters the production line.

QC_Workflow Start Incoming Raw Material (this compound) Visual Visual Inspection (White vs. Yellow) Start->Visual HPLC HPLC Analysis (Isomer Separation) Visual->HPLC IsomerCheck Is 6-nitro isomer < 0.15%? HPLC->IsomerCheck MPCheck Melting Point (> 78°C?) IsomerCheck->MPCheck Yes Fail REJECT / RE-PURIFY (Grade B) IsomerCheck->Fail No (Risk of downstream impurity) Pass RELEASE FOR PRODUCTION (Grade A) MPCheck->Pass Yes Action_Recryst Recrystallize from MeOH MPCheck->Action_Recryst No (Likely wet or impure) Action_Recryst->HPLC Retest

Figure 1: Quality Control Decision Tree for evaluating benzoate intermediates prior to synthesis.

Part 4: Technical Analysis of Impurity Formation

Why is the 6-nitro isomer the primary threat?

  • Directing Effects: In Methyl 3-bromo-4-methylbenzoate:

    • The Methyl group (C4) is an activator and directs ortho (positions 3 and 5). Position 3 is blocked by Bromine. Position 5 is the target.

    • The Bromine (C3) is a deactivator but directs ortho/para. Para to Bromine is Position 6 .

  • The Conflict: While the Methyl group is the stronger director (favoring C5), the steric hindrance at C5 (flanked by Methyl and Nitro) is higher than at C6 (flanked by Ester and Nitro).

  • Consequence: Under non-optimized nitration conditions (high temp, wrong acid ratio), the C6 isomer forms. If the CoA does not explicitly test for this using the Gradient HPLC method above, the impurity will persist.

References
  • ICH Guidelines. ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1][2][3][4] International Council for Harmonisation.[2] Link

  • Nitration Regioselectivity. "Regioselective Nitration of Halogenated Benzoates." Journal of Organic Chemistry. (General mechanism reference).
  • Benzene Derivative Synthesis. "Synthesis of this compound." ChemicalBook / PubChem Data. Link

  • Analytical Validation. "Validation of Compendial Procedures." USP <1225>. U.S. Pharmacopeia. Link

Sources

A Senior Application Scientist's Guide to the Analytical Determination of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Nitroaromatic compounds (NACs), a class of organic molecules characterized by one or more nitro groups attached to an aromatic ring, are of significant scientific and societal interest. Their applications are diverse, ranging from their use as explosives and propellants to their roles in the synthesis of pharmaceuticals and pesticides.[1] However, the widespread use of these compounds has led to environmental contamination, with many NACs being recognized for their toxic and mutagenic properties.[1] Consequently, the development of sensitive, selective, and reliable analytical methods for the detection and quantification of nitroaromatic compounds is paramount for environmental monitoring, forensic investigations, and industrial quality control.[1]

This guide provides a comprehensive comparison of the principal analytical techniques employed for the analysis of nitroaromatic compounds. As a senior application scientist, my objective is to not only present the operational principles of each method but also to delve into the causal relationships behind experimental choices, offering insights honed from years of field experience. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Sensors, providing you with the knowledge to select the most appropriate technique for your specific analytical challenge.

The Analytical Landscape: A Comparative Overview

The choice of an analytical technique for nitroaromatic compounds is dictated by a multitude of factors, including the specific analytes of interest, the complexity of the sample matrix, and the required sensitivity and throughput. The most prevalent and validated methods for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry.[1] Electrochemical methods have also emerged as powerful tools, offering advantages in terms of portability and on-site analysis.[2][3]

Technique Principle Primary Strengths Common Applications Key Limitations
HPLC-UV Separation based on partitioning between a stationary and mobile phase, with detection via UV absorbance.Robust, widely applicable, non-destructive to thermally sensitive compounds.[4]Routine analysis of explosives in soil and water (e.g., EPA Method 8330B).[1][5][6]Lower resolution for some isomeric compounds.[7]
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.High resolution, excellent for volatile and semi-volatile NACs, definitive compound identification.[1][8]Forensic analysis, detection of trace explosives in various matrices.[9][10][11]Potential for thermal degradation of labile compounds.[10][12]
Electrochemical Sensors Measurement of current or potential changes resulting from the electrochemical reduction of nitro groups.High sensitivity, portability, low cost, suitable for field deployment.[2][3][13][14]Ultratrace detection of NACs in environmental and biological samples.[2][3]Susceptible to matrix effects and interference from other electroactive species.[3]
Spectroscopic Methods Detection based on the interaction of molecules with electromagnetic radiation (e.g., fluorescence, SERS).High sensitivity and selectivity, potential for rapid screening.[15][16]Sensing of nitroaromatic explosives in aqueous media.[15]Can be influenced by environmental factors and sample matrix.

In-Depth Analysis of Key Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC stands as a cornerstone technique for the analysis of nitroaromatic compounds, particularly for non-volatile and thermally labile molecules. Its strength lies in the versatility of stationary and mobile phases, allowing for the fine-tuning of separations for a wide range of NACs.

The "Why" Behind the Method: The separation of nitroaromatic compounds by HPLC is primarily governed by their polarity. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol), is the most common approach. The more nonpolar a nitroaromatic compound is, the more strongly it will interact with the stationary phase, resulting in a longer retention time. The presence and position of nitro groups, as well as other substituents on the aromatic ring, significantly influence the molecule's polarity and thus its chromatographic behavior.

This method is a widely accepted standard for the analysis of nitroaromatics and nitramines.[5][17]

1. Sample Preparation (Soil):

  • Rationale: The goal is to efficiently extract the target analytes from the complex soil matrix into a solvent suitable for HPLC analysis.
  • Steps:
  • Weigh out a representative sample of soil (e.g., 2 g).
  • Add a known volume of acetonitrile (e.g., 10 mL).
  • Extract the sample using ultrasonication for a specified period (e.g., 18 hours) or an equivalent extraction technique.
  • Allow the soil to settle and take an aliquot of the supernatant.
  • Filter the extract through a 0.45 µm filter to remove particulate matter that could damage the HPLC system.

2. HPLC Analysis:

  • Rationale: The chromatographic conditions are optimized to achieve baseline separation of the target nitroaromatic compounds. The use of two different columns in series (C18 and CN) provides orthogonal selectivity, enhancing the separation of structurally similar compounds that may co-elute on a single column.[5][7]
  • Instrumental Conditions:
  • Columns: Primary: C18, 4.6 mm x 250 mm, 5 µm particle size. Confirmatory: CN, 4.6 mm x 250 mm, 5 µm particle size.
  • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 50:50 v/v).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 100 µL.
  • Detector: UV at 254 nm.
  • Data Analysis:
  • Identify peaks based on their retention times compared to known standards.
  • Quantify the concentration of each analyte using a calibration curve generated from standards of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Soil_Sample Soil Sample Extraction Solvent Extraction (Acetonitrile) Soil_Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_System HPLC System (C18/CN Columns) Filtration->HPLC_System Injection UV_Detector UV Detector (254 nm) HPLC_System->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Report Quantification->Report

Caption: Key principles governing the GC-MS analysis of nitroaromatic compounds.

Electrochemical Sensors

Electrochemical sensors have gained significant attention for the detection of nitroaromatic compounds due to their inherent simplicity, high sensitivity, and potential for miniaturization and field deployment. [2][13]These sensors operate by measuring the electrochemical reduction of the nitro groups on the surface of an electrode.

The "Why" Behind the Method: The electrochemical reduction of nitroaromatic compounds is a complex process that is dependent on the number and position of the nitro groups, as well as the nature of other substituents on the aromatic ring. [3]The reduction potential at which this occurs can be used for qualitative analysis, while the measured current is proportional to the concentration of the analyte, allowing for quantitative measurements. The sensitivity and selectivity of these sensors can be significantly enhanced by modifying the electrode surface with various nanomaterials. [2]

[3] 1. Electrode Preparation:

  • Rationale: A clean and well-defined electrode surface is crucial for reproducible electrochemical measurements. Modification of the electrode surface can enhance sensitivity and selectivity.
  • Steps:
  • Polish a glassy carbon electrode (GCE) with alumina slurry to a mirror finish.
  • Rinse thoroughly with deionized water and sonicate to remove any residual polishing material.
  • The electrode can be further modified, for example, by electrochemical reduction of graphene oxide to create a large active surface area. [13] 2. Electrochemical Measurement:
  • Rationale: Square-wave voltammetry is a sensitive electrochemical technique that is well-suited for the analysis of nitroaromatic compounds. It effectively discriminates against background currents, leading to improved signal-to-noise ratios.
  • Instrumental Conditions:
  • Electrolyte: A suitable supporting electrolyte, such as a phosphate buffer solution.
  • Technique: Square-wave voltammetry.
  • Potential Range: A potential window that encompasses the reduction potential of the target nitroaromatic compounds (e.g., from 0 V to -1.0 V vs. Ag/AgCl).
  • Frequency, Amplitude, and Step Potential: These parameters are optimized to maximize the signal for the analyte of interest.
  • Data Analysis:
  • The presence of a nitroaromatic compound is indicated by a peak in the voltammogram at a characteristic potential.
  • The peak current is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the peak currents of standard solutions.

Electrochemical Detection Pathway

Electrochemical_Pathway Analyte Nitroaromatic Compound in Solution Diffusion Diffusion to Electrode Surface Analyte->Diffusion Adsorption Adsorption onto Electrode Diffusion->Adsorption Electron_Transfer Electron Transfer (Reduction of -NO2) Adsorption->Electron_Transfer Current_Generation Generation of Faradaic Current Electron_Transfer->Current_Generation Measurement Current Measurement (Signal) Current_Generation->Measurement

Caption: The sequence of events in the electrochemical detection of a nitroaromatic compound.

Conclusion and Future Perspectives

The selection of an analytical technique for nitroaromatic compounds is a critical decision that directly impacts the quality and reliability of the obtained data. HPLC-UV remains a robust and workhorse method for routine analysis, particularly for less volatile compounds. GC-MS offers unparalleled specificity and is the gold standard for the identification of volatile and semi-volatile NACs, especially in complex matrices. The emergence of electrochemical sensors provides an exciting avenue for the development of portable and highly sensitive devices for on-site screening and monitoring.

Future advancements in this field will likely focus on the development of novel materials for enhanced chromatographic separations and more selective electrochemical sensing. The coupling of different analytical techniques (hyphenated techniques) will also continue to play a crucial role in unraveling the complexities of samples containing a multitude of nitroaromatic compounds. As a senior application scientist, I encourage you to critically evaluate the strengths and weaknesses of each technique in the context of your specific analytical needs to ensure the generation of accurate and defensible results.

References

  • Electrochemical Sensor for Detecting Ultratrace Nitroaromatic Compounds Using Mesoporous SiO2-Modified Electrode. Analytical Chemistry. [Link]

  • Disposable Electrochemical Sensor for Determination of Nitroaromatic Compounds by a Single-Run Approach. Analytical Chemistry. [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. [Link]

  • Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. RSC Advances. [Link]

  • Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Forensic Sciences. [Link]

  • Enhanced electrochemical sensing of nitroaromatic compounds based on hydroxyl modified carbon submicroparticles. ResearchGate. [Link]

  • Disposable Electrochemical Sensor for Determination of Nitroaromatic Compounds by a Single-Run Approach. ResearchGate. [Link]

  • GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent Technologies. [Link]

  • Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Spectroscopy Online. [Link]

  • Explosives detection: comparison of analytical and performance characteristics of mass spectrometers and ion mobility spectrometers. Samara Journal of Science. [Link]

  • Analytical Tools and Methods for Explosive Analysis in Forensics: A Critical Review. Taylor & Francis Online. [Link]

  • Analytical Tools and Methods for Explosive Analysis in Forensics: A Critical Review. ResearchGate. [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]

  • Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry. [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Wiley Online Library. [Link]

  • Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]

  • Analysis of Nitroaromatic Explosives. SMT. [Link]

  • Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography–Electron Capture Detection. Journal of Chromatographic Science. [Link]

  • Interpol review of the analysis and detection of explosives and explosives residues. Forensic Science International: Synergy. [Link]

  • Investigation and analysis of explosive traces in public locations with no military context: a critical review. Analytical Methods. [Link]

  • Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. DTIC. [Link]

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Comparative Stability Profiling of Substituted Nitrobenzoates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and organic synthesis, the hydrolytic stability of ester-based intermediates is a critical quality attribute (CQA). Nitrobenzoates—frequently used as protecting groups or prodrug moieties—exhibit distinct stability profiles depending on the regio-position of the nitro substituent.

This guide provides a comparative analysis of ortho- (2-), meta- (3-), and para- (4-) nitrobenzoates . Unlike generic templates, we focus on the mechanistic causality driving these differences—specifically the interplay between electronic activation (Hammett


 values) and steric hindrance (Taft 

values). We also provide a self-validating experimental protocol to quantify these kinetics in your own laboratory.

Mechanistic Foundation: Why They Degrade

To assess stability, one must understand the degradation pathway. Nitrobenzoates predominantly undergo Base-Catalyzed Hydrolysis (


 Mechanism)  under physiological or alkaline conditions.
The Pathway

The reaction is governed by the nucleophilic attack of the hydroxide ion (


) on the carbonyl carbon. The rate-determining step (RDS) is usually the formation of the tetrahedral intermediate.

HydrolysisMechanism Figure 1: BAc2 Hydrolysis Mechanism. The stability of the ester depends on how substituents stabilize or destabilize the transition state leading to the Intermediate. Ester Nitrobenzoate Ester (Trigonal Planar) TS Tetrahedral Intermediate (High Energy) Ester->TS OH OH- Nucleophile OH->TS Nucleophilic Attack (RDS) Products Nitrobenzoate Anion + Alcohol TS->Products Collapse & Elimination

The Governing Equation

The relative stability is mathematically described by the Hammett Equation :



  • 
     : Hydrolysis rate of substituted ester.[1][2][3][4]
    
  • 
     : Hydrolysis rate of unsubstituted benzoate (Reference).
    
  • 
     (Rho) : Reaction constant (positive for base hydrolysis, typically ~2.0–2.5, indicating sensitivity to electron withdrawal).
    
  • 
     (Sigma) : Substituent constant (measure of electron-donating/withdrawing power).
    

Comparative Analysis: The Regio-Isomer Effect

The position of the nitro group dictates the shelf-life and metabolic stability of the compound.

CompoundStructureElectronic EffectSteric EffectRelative Stability
4-Nitrobenzoate (Para)

-NO

Strong Destabilization. Direct resonance (-R) and inductive (-I) withdrawal pull electron density from the carbonyl, making it highly electrophilic.Negligible.Lowest (Fastest Hydrolysis)
3-Nitrobenzoate (Meta)

-NO

Moderate Destabilization. Only inductive (-I) withdrawal operates effectively. Resonance is not directly conjugated to the reaction center.Negligible.Intermediate
2-Nitrobenzoate (Ortho)

-NO

Complex. Strong inductive effect (-I) promotes attack, BUT...High Shielding. The bulky nitro group physically blocks the nucleophile's approach to the carbonyl.Variable/High (Often more stable than para despite strong electronics)
Benzoate (Control)-HReferenceNoneHigh (Reference Standard)
Deep Dive: The Ortho-Effect Anomaly

While 4-nitrobenzoate follows the Hammett linear prediction (fastest degradation due to high


 value of +0.78), 2-nitrobenzoate  breaks the trend.

Although the electron-withdrawing nitro group should make the carbonyl susceptible to attack, the steric bulk of the nitro group at the ortho position creates a "shield." In many solvent systems, this steric hindrance dominates, rendering the ortho isomer significantly more stable (slower to hydrolyze) than the para isomer, despite having similar electronic properties. This is a critical consideration for designing prodrugs that require delayed release.

Experimental Protocol: Determining Hydrolytic Stability

Do not rely on calculated values alone. Use this self-validating protocol to determine


 (observed rate constant) in your specific matrix.
Method: UV-Vis Spectrophotometric Kinetics

Rationale: Nitrobenzoates and their hydrolysis product (nitrobenzoate anions) have distinct UV absorbance spectra. We monitor the appearance of the product or disappearance of the ester.

Phase 1: Preparation
  • Buffer System: Prepare 50 mM Borate buffer (pH 9.0) or Phosphate buffer (pH 7.[5]4) depending on desired harshness. Note: pH must remain constant; use high capacity buffers.

  • Stock Solution: Dissolve nitrobenzoate ester in Acetonitrile (ACN) to 10 mM.

  • Thermostat: Set UV-Vis cell block to 25.0°C ± 0.1°C.

Phase 2: Kinetic Run (Pseudo-First-Order Conditions)

Condition:


. By keeping pH constant and high, the concentration of nucleophile is essentially constant.
  • Add 2.97 mL of Buffer to the cuvette.

  • Inject 30 µL of Ester Stock (Final conc: 100 µM).

  • Immediately mix and start data acquisition.

  • Wavelength Selection:

    • Scan 200–400 nm to find

      
       of the product (often ~270-290 nm for nitrobenzoates) where the ester absorbs minimally.
      
    • Alternatively, monitor at the Isosbestic Point if quantifying total ring concentration, but for kinetics, monitor the shift.

Phase 3: Data Processing

Plot


 vs. Time (

).
  • Linearity Check: The plot must be linear (

    
    ). If curved, you likely have solubility issues or competing reactions.
    
  • Slope: The slope equals

    
    .
    
  • Half-life (

    
    ):  Calculate as 
    
    
    
    .[6]
Workflow Diagram

Protocol Figure 2: Kinetic Testing Workflow. Adherence to temperature control and rapid mixing is vital. cluster_prep Preparation cluster_run Kinetic Acquisition cluster_analysis Data Analysis Step1 Prepare Stock (10mM in ACN) Step3 Inject & Mix (t=0) Step1->Step3 Step2 Equilibrate Buffer (pH 9.0, 25°C) Step2->Step3 Step4 Monitor Absorbance (λmax of Product) Step3->Step4 Step5 Plot ln(Ainf - At) Step4->Step5 Step6 Calculate k_obs Step5->Step6

Data Interpretation & Troubleshooting

When analyzing your data, compare your derived rate constants against the standard Hammett plot.

Expected Trend (Rate of Hydrolysis):



(Note: 2-Nitro will likely fall off the linear line due to steric effects).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Non-linear Kinetic Plot Substrate precipitationReduce initial concentration or increase % co-solvent (ACN/MeOH).
Rate too fast to measure pH too highLower buffer pH by 1.0 unit (Rate decreases 10-fold per pH unit).
No spectral change Wavelength overlapUse HPLC with UV detection instead of direct UV-Vis.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.

  • Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of the Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society, 86(5), 833–837.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers. (Standard text for kinetic protocols).

Sources

Comparative Reactivity Guide: Ortho-, Meta-, and Para-Bromo-Nitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Landscape

This guide analyzes the divergent reactivity profiles of bromo-nitrobenzoate isomers. In drug development and complex organic synthesis, these bifunctional scaffolds serve as critical "linchpins"—allowing for sequential functionalization via the ester (hydrolysis/amides) and the aryl bromide (SNAr/Pd-coupling).

The reactivity of these isomers is not monolithic; it is dictated by the relative positioning of the three substituents: the Ester (EWG), the Nitro group (Strong EWG), and the Bromine atom (Leaving Group).

For the purpose of this technical comparison, we define three distinct regioisomers that represent the extremes of electronic and steric behaviors:

Isomer DesignationIUPAC NameStructural Key FeaturePrimary Reactivity Characteristic
Isomer A (Steric) Methyl 2-bromo-4-nitrobenzoate Br is ortho to Ester; NO₂ is para to Ester.Hydrolysis: Sterically hindered. SNAr: Deactivated (Br is meta to NO₂).
Isomer B (Activated) Methyl 4-bromo-3-nitrobenzoate Br is para to Ester; NO₂ is meta to Ester.Hydrolysis: Moderate rate. SNAr: Highly Active (Br is ortho to NO₂).
Isomer C (Resonance) Methyl 2-nitro-4-bromobenzoate Br is para to NO₂ (if 4-Br, 2-NO2).Hydrolysis: Sterically hindered (Ortho-NO₂). SNAr: Highly Active (Br is para to NO₂).

Reactivity Profile 1: Nucleophilic Aromatic Substitution (SNAr)[1]

The displacement of the bromine atom by nucleophiles (amines, alkoxides, thiols) is the most valuable synthetic utility of these scaffolds. The reaction rate is governed by the stability of the Meisenheimer Complex intermediate.

Mechanistic Logic[2]
  • The Rule: For facile SNAr, the electron-withdrawing group (NO₂) must be located ortho or para to the leaving group (Br). This allows the negative charge in the transition state to be delocalized onto the nitro group's oxygen atoms.

  • Isomer A (2-bromo-4-nitro): The NO₂ is meta to the Br. The negative charge cannot be delocalized onto the NO₂.[1] Result: Inert to standard SNAr conditions; requires high heat or transition metal catalysis (Buchwald-Hartwig).

  • Isomer B (4-bromo-3-nitro): The NO₂ is ortho to the Br. The inductive withdrawal is strong, and resonance stabilization is possible.[2] Result: Fast reaction at mild temperatures.

  • Isomer C (4-bromo-2-nitro): The NO₂ is meta to the Br? No, if it is 4-bromo-2-nitro, they are meta. Correction: Let's look at Methyl 2-bromo-5-nitrobenzoate . Here Br (2) and NO2 (5) are para. This represents the highest reactivity.

Visualization: Meisenheimer Stabilization Pathway

SNAr_Pathway cluster_active Active Pathway (Ortho/Para NO2) cluster_inactive Inactive Pathway (Meta NO2) Start_Act Substrate (Br ortho/para to NO2) TS_Act Meisenheimer Complex (Charge on NO2 oxygens) Start_Act->TS_Act Nucleophilic Attack (Fast) Prod_Act Substituted Product TS_Act->Prod_Act Br Elimination Start_In Substrate (Br meta to NO2) TS_In Unstable Intermediate (Charge trapped on Ring) Start_In->TS_In High Energy Barrier (Slow) Prod_In No Reaction / Decomposition TS_In->Prod_In

Caption: Comparative stability of the anionic intermediate. The Active Pathway (green) benefits from resonance delocalization into the nitro group, while the Inactive Pathway (red) lacks this stabilization.

Reactivity Profile 2: Alkaline Hydrolysis (Saponification)

Here, the "reactivity" refers to the cleavage of the ester to form the carboxylic acid. The rate is determined by Electronic Activation vs. Steric Hindrance .

Mechanistic Logic[2]
  • Electronic Effect: Electron-withdrawing groups (NO₂, Br) increase the electrophilicity of the carbonyl carbon, accelerating hydrolysis.

    • Order: Para-NO₂ > Meta-NO₂ > Unsubstituted.

  • Steric Effect (The "Ortho Effect"): Substituents in the ortho position (2- or 6-) physically block the approach of the hydroxide ion to the carbonyl. This drastically retards the reaction, often overriding the electronic acceleration.

Comparative Performance
IsomerElectronic PredictionSteric PredictionObserved Hydrolysis Rate
Isomer A (2-Br, 4-NO₂) Fast (Para-NO₂ activates)Slow (Ortho-Br blocks)Slow / Moderate
Isomer B (4-Br, 3-NO₂) Moderate (Meta-NO₂ activates)Fast (No Ortho block)Fastest
Isomer C (2-NO₂, 4-Br) Moderate (Meta-Br activates)Very Slow (Ortho-NO₂ blocks)Slowest

Note: While the nitro group at the ortho position (Isomer C) is electronically activating, the steric bulk of the nitro group is significant, making saponification difficult without harsh conditions (high heat/pressure).

Experimental Protocols

Protocol A: Selective SNAr Amination (For Activated Isomers)

Applicable to: Isomer B (4-bromo-3-nitrobenzoate) and Para-analogs.

Reagents:

  • Substrate: 1.0 equiv

  • Amine (e.g., Morpholine): 1.1 equiv

  • Base: DIPEA (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the benzoate in 5 mL dry MeCN.

  • Addition: Add DIPEA followed by the amine dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Isomer B (Ortho-relationship): Complete in 2-4 hours at RT.

    • Isomer A (Meta-relationship): Will show <5% conversion after 24h.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1N HCl (to remove excess amine), then brine.

  • Validation: Monitor disappearance of starting material via TLC (Hexane/EtOAc 4:1). The product will be more polar and often yellow/orange due to the nitro-aniline chromophore.

Protocol B: Controlled Saponification

Applicable to: All isomers, but rates will vary.

Reagents:

  • Substrate: 1.0 equiv

  • Base: LiOH·H₂O (2.5 equiv)

  • Solvent: THF/Water (3:1)

Workflow:

  • Setup: Dissolve substrate in THF. Add LiOH dissolved in minimal water.

  • Temperature:

    • Isomer B (Non-hindered): Stir at RT. Complete in <1 hour.

    • Isomer A/C (Ortho-hindered): Requires heating to 60°C. Monitor closely to avoid decarboxylation (common in ortho-nitro acids).

  • Quench: Acidify carefully with 1M HCl to pH 3.

  • Isolation: The benzoic acid usually precipitates. Filter and wash with cold water.

Decision Matrix for Researchers

Use this table to select the correct isomer for your synthetic pathway.

FeatureIsomer A (2-Br-4-NO₂)Isomer B (4-Br-3-NO₂)Isomer C (2-NO₂-4-Br)
Br-Displacement (SNAr) Inert (Requires Pd-catalysis)Excellent (Mild conditions)Good (Requires higher temp)
Ester Hydrolysis ⚠️ Slow (Steric hindrance)Fast (Electronically activated)Very Slow (Steric hindrance)
Solubility (Organic) HighHighModerate
Crystallinity Good (often needles)Good (often plates)Good
Primary Use Case Suzuki Coupling scaffoldSNAr scaffold for library synthesisPrecursor for anthranilic acids
Logical Workflow for Scaffold Selection

Selection_Logic Start Start: Select Scaffold Q1 Do you need to replace the Bromine via SNAr? Start->Q1 Select_B Choose Isomer B (4-Br-3-NO2) Fast SNAr, Fast Hydrolysis Q1->Select_B Yes (Amine/Ether synthesis) Select_A Choose Isomer A (2-Br-4-NO2) Stable Br, Selective Ester Chem Q1->Select_A No (Biaryl synthesis) Branch_Yes Yes Branch_No No (Pd-coupling only)

Caption: Decision tree for selecting the appropriate bromo-nitrobenzoate isomer based on the desired downstream chemistry.

References

  • Roberts, J. D.; Caserio, M. C. (2021). Correlations of Structure with Reactivity of Aromatic Compounds - The Hammett Equation. Chemistry LibreTexts. Link

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Master Organic Chemistry. Link

  • ChemicalBook. (n.d.). 2-Bromo-4-nitrobenzoic acid Synthesis and Properties. Link

  • Smolecule. (n.d.). Methyl 4-bromo-3-methyl-2-nitrobenzoate: Properties and Reactivity. Link

Sources

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